molecular formula C9H8ClNO2 B1294672 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 5791-00-4

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1294672
CAS No.: 5791-00-4
M. Wt: 197.62 g/mol
InChI Key: MGOCBXKZDZRPMK-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOCBXKZDZRPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973499
Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol
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Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-00-4
Record name 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-
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Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol
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Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. The information is compiled from various chemical suppliers and databases to serve as a foundational resource for its application in research and development.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure incorporates a chlorinated benzoxazine core with a methyl substituent, which influences its reactivity and physical characteristics.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 5791-00-4[1][2]
Molecular Formula C₉H₈ClNO₂[1][2]
Molecular Weight 197.62 g/mol [1][2]
Appearance White to light yellow to light orange powder to crystal[2][3]
Melting Point 172.0 to 176.0 °C[3]
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Purity >98.0% (GC)[3]

Note: "N/A" indicates that the data was not available in the searched sources. Boiling point and specific solubility data have not been reported.

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for crystalline organic solids are applicable.

3.1. Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

3.2. Solubility Assessment

A qualitative solubility assessment can be performed to determine suitable solvents for reactions, purification, and analysis.

  • Procedure:

    • Add approximately 10-20 mg of the compound to a small test tube.

    • Add 1 mL of a selected solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.

    • Agitate the mixture at room temperature and observe for dissolution.

    • If the compound does not dissolve, gentle heating may be applied.

    • Record the solubility as soluble, partially soluble, or insoluble for each solvent.

3.3. Spectroscopic Analysis

Standard sample preparation techniques for NMR and IR spectroscopy should be followed.

  • ¹H and ¹³C NMR Spectroscopy: A sample (5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample can be analyzed using an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared by mixing the compound with dry potassium bromide and pressing it into a thin disk.

Synthetic Workflow

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic pathway for 1,4-benzoxazin-3-one derivatives involves the cyclization of an appropriate precursor. A plausible workflow for its synthesis is outlined below. The synthesis of the related compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in DMF[4]. A similar approach could likely be adapted for the synthesis of the methylated analog.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 2-Amino-4-chlorophenol reaction N-acylation followed by intramolecular cyclization start1->reaction start2 2-Bromopropionyl bromide start2->reaction start3 Base (e.g., K2CO3) start3->reaction start4 Solvent (e.g., Acetone) start4->reaction workup Aqueous work-up Extraction Drying reaction->workup Reaction Mixture purification Recrystallization or Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product

A plausible synthetic workflow for this compound.

This guide serves as a starting point for researchers working with this compound. It is recommended that users independently verify the physical properties and develop specific protocols tailored to their experimental needs.

References

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in the fields of agrochemicals and pharmaceuticals. As a derivative of the 1,4-benzoxazin-3-one core, it is recognized for its potent herbicidal properties and serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] This technical guide provides a comprehensive overview of its known chemical and physical properties, alongside available information on its biological activities. Due to the limited availability of public-domain experimental data, this guide also draws upon information from the closely related compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, to provide a broader context for its chemical behavior.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₉H₈ClNO₂[2]
Molecular Weight 197.62 g/mol [2]
CAS Number 5791-00-4[2]
Appearance White to light yellow to light orange powder to crystal[2]
Melting Point 172.0 to 176.0 °C
Purity >98.0% (GC)
Solubility Data not available.
Boiling Point Data not available.
Storage Room temperature, dry[2]

Spectral Data

Detailed spectral data for this compound are not widely available in the public domain. Commercial suppliers indicate that the infrared spectrum conforms to the expected structure, but the actual spectra are not provided.[2] For the closely related unmethylated analog, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, GC-MS and vapor phase IR data are available through databases like PubChem.[3] Researchers should expect characteristic IR peaks for the amide C=O stretch, C-N stretch, C-O-C stretch, and aromatic C-H and C=C bands. In the ¹H NMR spectrum, signals corresponding to the methyl group, the methine proton at the 2-position, and the aromatic protons would be expected. The ¹³C NMR would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the methine carbon, and the methyl carbon.

Synthesis

Synthesis of the Unmethylated Analog: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

A common method involves the cyclization of an N-substituted chloroacetamide derivative.

Experimental Protocol:

To a 25 ml round-bottomed flask equipped with a reflux condenser, 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (20 ml) are added. The resulting mixture is heated under reflux for 90 minutes. After this period, the reaction mixture is poured into 80 g of water and stirred for 15 minutes. The mixture is then extracted with ethyl acetate (2 x 20 ml). The combined ethyl acetate extracts are washed with saturated brine (10 ml). After drying over Na₂SO₄, the solvent is removed under vacuum to yield a colorless solid.[4]

To synthesize the methylated target compound, a plausible approach would involve the reaction of 2-amino-4-chlorophenol with a 2-halopropionyl halide, followed by intramolecular cyclization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 2-Amino-4-chlorophenol C N-Acylation A->C Reacts with B 2-Halopropionyl halide B->C D Intramolecular Cyclization C->D Intermediate E 6-Chloro-2-methyl-2H-1,4- benzoxazin-3(4H)-one D->E Yields

A potential synthetic workflow for the target compound.

Biological Activity

This compound is primarily recognized for its biological activity in two main areas:

Herbicidal Activity

This compound is described as a potent herbicide that effectively controls unwanted plant growth while showing selectivity that minimizes harm to certain crops, making it valuable for agricultural applications.[1] The benzoxazinone core is a known herbicidal scaffold, and derivatives are often investigated for their ability to inhibit plant-specific biochemical pathways.[5] The precise mechanism of action for this specific compound is not detailed in the available literature, but many herbicides with similar structures act by inhibiting key enzymes in amino acid biosynthesis or photosynthesis.

Antifungal Activity

Studies on a series of 1,4-benzoxazin-3-one derivatives have demonstrated that compounds featuring a 6-chloro substituent exhibit significant antifungal activity against various plant pathogenic fungi.[1][6] The introduction of a methyl group on the benzoxazinone skeleton has been shown to modulate this activity. For instance, in a study of acylhydrazone derivatives of 1,4-benzoxazin-3-ones, compounds with a 6-chloro substituent showed excellent bioactivity against G. zeae, C. wilt, P. sasakii, and P. infestans.[6] While specific EC₅₀ values for the title compound are not provided in this study, the findings suggest its potential as an antifungal agent.

The general mechanism of action for antifungal benzoxazinones can involve disruption of the fungal cell membrane, inhibition of key enzymes, or interference with metabolic pathways.

Applications in Drug Development

Beyond its agrochemical uses, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals.[1] Its stable and reactive nature allows for diverse synthetic modifications, making it a useful building block for creating more complex bioactive molecules. The benzoxazinone scaffold is present in a number of compounds explored for various therapeutic targets.

Safety and Handling

Based on available information, this compound is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. It should be stored at room temperature in a dry environment.[2]

Conclusion

This compound is a compound with established utility in agriculture as a herbicide and potential applications in medicinal chemistry as a synthetic intermediate and a lead structure for the development of antifungal agents. While a comprehensive public dataset of its chemical properties, including detailed spectral and reaction data, is currently limited, the information available from its structural class and unmethylated analog provides a solid foundation for its further investigation and application. Future research disclosing detailed synthetic protocols, full spectral characterization, and in-depth mechanistic studies of its biological activities would be of great value to the scientific community.

References

Spectroscopic and Structural Analysis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of reported data for the structurally analogous compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, and predicted spectroscopic values for the target molecule. This approach allows for a scientifically grounded estimation of its spectral properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The introduction of a methyl group at the C-2 position of the 1,4-benzoxazin-3(4H)-one core is expected to induce predictable shifts in the spectroscopic data. The following tables summarize the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8Singlet1HN-H
~7.0-7.2Multiplet3HAromatic protons
~4.7Quartet1HC(2)-H
~1.5Doublet3HC(2)-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~142Aromatic C-O
~129Aromatic C-Cl
~125Aromatic C-H
~118Aromatic C-H
~117Aromatic C-N
~116Aromatic C-H
~75C(2)
~20C(2)-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1680StrongC=O (Amide) Stretch
~1600, ~1480MediumAromatic C=C Stretch
~1250StrongC-O-C (Asymmetric) Stretch
~1050StrongC-O-C (Symmetric) Stretch
~820StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
197/199[M]⁺ (Molecular Ion, ~3:1 ratio)
182/184[M-CH₃]⁺
154/156[M-C₂H₃O]⁺
126[M-C₂H₃OCl]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Obtain the mass spectrum, ensuring a mass range that includes the expected molecular ion peak.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

chemical_structure cluster_benzoxazinone This compound mol

Figure 1: Chemical structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (analogue).

workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Sample Compound Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Process Data Processing and Analysis NMR->Process Raw Data IR->Process Raw Data MS->Process Raw Data Structure Structure Elucidation and Verification Process->Structure Processed Spectra Report Technical Report and Data Archiving Structure->Report Final Structure

Figure 2: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the NMR Spectroscopy of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework is a common scaffold in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic compounds. This guide provides a detailed overview of the NMR spectroscopic data for this compound, including tabulated spectral data, experimental protocols for its synthesis, and a visual representation of its structure.

Molecular Structure and Atom Numbering

The structural formula of this compound with the standard atom numbering for NMR signal assignment is presented below. This numbering is crucial for correlating the spectral data to the specific protons and carbons in the molecule.

Synthetic_Pathway A 2-Amino-5-chlorophenol B N-(2-Hydroxy-4-chlorophenyl)-2-bromopropanamide A->B Acylation with 2-bromopropionyl bromide C This compound B->C Intramolecular Williamson ether synthesis (Base-mediated cyclization)

An In-depth Technical Guide to the Mass Spectrometry of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible electron ionization (EI) fragmentation pathway, presents key mass-to-charge ratio (m/z) data in a structured format, and provides detailed experimental protocols for its analysis.

Introduction

This compound belongs to the benzoxazinone class of compounds, which are known for their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel molecules. Understanding the fragmentation behavior of this compound underpins its identification in complex matrices and aids in the interpretation of metabolic studies. This guide focuses on the predicted fragmentation pattern under electron ionization (EI), a common ionization technique for small, volatile molecules.

Predicted Electron Ionization Mass Spectrometry and Fragmentation Pathway

Upon electron ionization, this compound is expected to form a molecular ion ([M]+•) with a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern ([M+2]+•) with an intensity of approximately one-third of the molecular ion peak is anticipated. The subsequent fragmentation is likely to proceed through a series of characteristic losses of neutral fragments, driven by the stability of the resulting ions.

The proposed fragmentation pathway involves initial cleavages around the heterocyclic ring, including the loss of a methyl radical, carbon monoxide, and subsequent ring fissions. The chloro-substituted benzene ring is expected to influence the fragmentation, leading to characteristic ions.

Fragmentation_Pathway M [C₉H₈ClNO₂]⁺˙ m/z = 197/199 (Molecular Ion) F1 [C₈H₅ClNO₂]⁺ m/z = 182/184 M->F1 - •CH₃ F2 [C₈H₈ClNO]⁺˙ m/z = 169/171 M->F2 - CO F3 [C₇H₅ClNO]⁺˙ m/z = 154/156 F2->F3 - •CH₃ F4 [C₇H₅O]⁺ m/z = 105 F3->F4 - Cl• F5 [C₆H₄Cl]⁺ m/z = 111/113 F3->F5 - CO

Figure 1: Proposed EI fragmentation pathway for this compound.

Quantitative Data Presentation

The following table summarizes the predicted key ions and their corresponding structures in the electron ionization mass spectrum of this compound. The m/z values are given for the most abundant isotope of chlorine (35Cl), with the expected isotopic peak for 37Cl in parentheses.

m/z (35Cl/37Cl) Proposed Fragment Ion Neutral Loss Proposed Structure
197/199[C₉H₈ClNO₂]⁺˙-Molecular Ion
182/184[C₈H₅ClNO₂]⁺•CH₃Loss of a methyl radical
169/171[C₈H₈ClNO]⁺˙COLoss of carbon monoxide
154/156[C₇H₅ClNO]⁺˙CO, •CH₃Subsequent loss of a methyl radical from m/z 169/171
111/113[C₆H₄Cl]⁺CO, CO, •CH₃Loss of carbon monoxide from m/z 154/156
105[C₇H₅O]⁺Cl•Loss of a chlorine radical from m/z 154

Experimental Protocols

A standard protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

4.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference. The final extract should be reconstituted in a solvent compatible with the GC-MS system.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing SP1 Standard Solution SP2 Working Solutions SP1->SP2 SP3 Sample Extraction (if needed) SP2->SP3 GCMS1 Injection SP3->GCMS1 GCMS2 GC Separation GCMS1->GCMS2 GCMS3 Electron Ionization (70 eV) GCMS2->GCMS3 GCMS4 Mass Analysis GCMS3->GCMS4 DP1 Spectrum Acquisition GCMS4->DP1 DP2 Peak Integration DP1->DP2 DP3 Library Search / Fragmentation Analysis DP2->DP3

Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pathway and associated mass spectral data serve as a valuable reference for its identification and structural characterization. The provided experimental protocol offers a starting point for developing robust analytical methods for this compound. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be beneficial to confirm the proposed fragmentation mechanisms and provide even greater structural detail.

Unraveling the Dual-Faceted Mechanism of Action of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a versatile heterocyclic compound with significant applications in both the pharmaceutical and agricultural sectors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biological activities, supported by available data, experimental methodologies, and visual representations of its operational pathways.

Introduction

This compound is a synthetic compound belonging to the benzoxazinone class. Its utility is twofold: it serves as a critical building block in the synthesis of pharmaceutical agents and is recognized for its inherent biological activities, particularly as a herbicide.[1] This guide will dissect the two primary mechanisms associated with this compound: its indirect pharmacological role as a precursor to the prostaglandin analog Travoprost, and its direct herbicidal action, potentially mediated through the inhibition of histone deacetylases (HDACs).

Pharmaceutical Relevance: An Intermediate in the Synthesis of Travoprost

One of the most significant applications of this compound is its role as a key intermediate in the multi-step synthesis of Travoprost. Travoprost is a potent prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[2]

Mechanism of Action of Travoprost

Travoprost itself is a prodrug that, after topical administration to the eye, is hydrolyzed by esterases in the cornea to its biologically active free acid. This active form is a selective agonist for the prostaglandin F (FP) receptor.[2] Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye. This enhanced outflow reduces intraocular pressure, the primary risk factor for glaucomatous optic nerve damage.

Diagram: Travoprost Synthesis and Mechanism of Action

Travoprost_Pathway cluster_synthesis Chemical Synthesis cluster_moa Pharmacological Mechanism of Action C1 6-Chloro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one Intermediate Multiple Synthetic Steps C1->Intermediate Travoprost Travoprost (Prodrug) Intermediate->Travoprost Travoprost_Free_Acid Travoprost Free Acid (Active Drug) Travoprost->Travoprost_Free_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP Receptor) Travoprost_Free_Acid->FP_Receptor Agonism Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Uveoscleral_Outflow Increased Uveoscleral Outflow Signaling_Cascade->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Synthesis of Travoprost and its mechanism of action.

Experimental Protocol: Synthesis of Travoprost

While specific, proprietary industrial synthesis protocols are not publicly available, patent literature outlines the general synthetic route. The synthesis of Travoprost from intermediates derived from this compound involves multiple complex organic chemistry reactions. A generalized workflow is described below.

Generalized Synthetic Workflow:

  • Core Modification: The benzoxazinone core of this compound undergoes a series of reactions to introduce the necessary functional groups for building the prostaglandin side chains. This may involve ring opening, functional group interconversions, and stereoselective reactions.

  • Side-Chain Elaboration: The two side chains characteristic of prostaglandins are constructed and attached to the modified core structure. These steps often employ advanced synthetic methodologies such as Wittig or Horner-Wadsworth-Emmons reactions to form the carbon-carbon double bonds with the correct stereochemistry.

  • Functional Group Manipulation and Purification: Throughout the synthesis, protecting groups are used to mask reactive functional groups, and are subsequently removed. Each intermediate is typically purified using techniques like column chromatography.

  • Final Esterification: The final step involves the esterification of the free acid form of the prostaglandin with isopropyl alcohol to yield Travoprost.

Diagram: Generalized Experimental Workflow for Travoprost Synthesis

Synthesis_Workflow Start This compound Step1 Core Structure Modification (e.g., Ring Opening, Functionalization) Start->Step1 Step2 Side-Chain Synthesis and Attachment (e.g., Wittig, HWE reactions) Step1->Step2 Step3 Deprotection and Purification (e.g., Chromatography) Step2->Step3 Step4 Final Esterification with Isopropyl Alcohol Step3->Step4 End Travoprost Step4->End Herbicidal_Mechanism Benzoxazinone 6-Chloro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one HDAC Histone Deacetylase (HDAC) Benzoxazinone->HDAC Inhibition Hyperacetylation Histone Hyperacetylation Benzoxazinone->Hyperacetylation Leads to Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Histones Acetylated Histones Histones->Deacetylation Deacetylation->Histones Hypoacetylation Gene_Expression Altered Gene Expression Hyperacetylation->Gene_Expression Plant_Death Inhibition of Plant Growth & Cell Death Gene_Expression->Plant_Death

References

The Multifaceted Biological Activities of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 1,4-benzoxazin-3-one, particularly its 6-chloro-2-methyl substituted derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the antifungal, antibacterial, anticancer, and antiplatelet properties of these compounds. Detailed experimental methodologies for key biological assays are provided, alongside a quantitative summary of the reported activities and a visual representation of the implicated signaling pathways.

Antifungal Activity

Derivatives of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one have shown significant promise as antifungal agents against a variety of phytopathogenic fungi. The introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one skeleton has been a particularly fruitful strategy in enhancing antifungal efficacy.

Quantitative Antifungal Data

The following table summarizes the in vitro antifungal activity of selected 6-chloro-1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. The data is presented as the half-maximal effective concentration (EC50) in μg/mL.

Compound IDSubstituent on AcylhydrazoneGibberella zeae (EC50 μg/mL)Pellicularia sasakii (EC50 μg/mL)Phytophthora infestans (EC50 μg/mL)Capsicum wilt (EC50 μg/mL)Reference
5o 4-Fluorophenyl23.17---[1]
5p 2,4-Dichlorophenyl---26.76[1]
5q 4-Chlorophenyl-26.66--[1]
5s 4-Methylphenyl--15.37-[1]
HymexazolPositive Control40.5132.7718.35>50[1]
CarbendazimPositive Control--34.41-[1]

Note: A lower EC50 value indicates higher antifungal activity.

Experimental Protocol: Mycelial Growth Inhibition Assay

This method is widely used to assess the in vitro antifungal activity of chemical compounds.

1. Fungal Strains and Culture:

  • The test fungi (e.g., Gibberella zeae, Pellicularia sasakii) are cultured on potato dextrose agar (PDA) plates at 25°C.

2. Preparation of Test Compound Solutions:

  • The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

  • Serial dilutions of the stock solution are made with sterile distilled water containing a small percentage of a surfactant like Tween 80 to ensure miscibility.

3. Assay Procedure:

  • A specified volume of the test compound solution at various concentrations is mixed with molten PDA medium and poured into sterile Petri dishes.

  • The final concentration of the solvent in the medium should be kept constant and at a level that does not affect fungal growth.

  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the agar plate.

  • Plates with PDA and solvent serve as a negative control, while plates containing a known fungicide (e.g., Hymexazol) act as a positive control.

4. Incubation and Data Collection:

  • The inoculated plates are incubated at a constant temperature (e.g., 25°C) for a period sufficient for the fungal growth in the control plates to nearly cover the plate.

  • The diameter of the fungal colony is measured in two perpendicular directions.

5. Calculation of Inhibition Rate:

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

6. Determination of EC50:

  • The EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%, is determined by probit analysis of the inhibition rates at different concentrations.

Experimental Workflow: Mycelial Growth Inhibition Assay

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Incubation & Analysis Fungal_Culture 1. Fungal Culture on PDA Inoculate 4. Inoculate with Fungal Mycelial Plug Fungal_Culture->Inoculate Mycelial Plug Compound_Solutions 2. Prepare Test Compound and Control Solutions Mix_and_Pour 3. Mix Compound with Molten PDA and Pour Plates Compound_Solutions->Mix_and_Pour Mix_and_Pour->Inoculate Incubate 5. Incubate at 25°C Inoculate->Incubate Measure 6. Measure Colony Diameter Incubate->Measure Calculate 7. Calculate Inhibition Rate and EC50 Measure->Calculate

Caption: Workflow for the mycelial growth inhibition assay.

Antibacterial Activity

Certain derivatives of 7-chloro-2-methyl-4H-benzo[d][2][3]-oxazin-4-one, a structurally related compound, have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Quantitative Antibacterial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values in mg/mL for synthesized benzoxazinone and quinazolinone derivatives.[4]

CompoundKlebsiella pneumonia (MIC mg/mL)Staphylococcus aureus (MIC mg/mL)Pseudomonas aeruginosa (MIC mg/mL)Reference
7-Chloro-2-methyl-4H-benzo[d][2][3]-oxazin-4-one 699[4]
3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one 666[4]

Note: A lower MIC value indicates stronger antibacterial activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Bacterial Strains and Media:

  • The bacterial strains to be tested (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

2. Preparation of Inoculum:

  • A few colonies of the test bacterium are inoculated into fresh broth and incubated until the culture reaches the logarithmic growth phase, typically equivalent to a 0.5 McFarland turbidity standard.

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Preparation of Test Compound Dilutions:

  • The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • A series of two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.

  • A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Assay cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis Bacterial_Culture 1. Grow Bacterial Strains Standardize_Inoculum 2. Standardize Inoculum (0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Inoculate_Plate 4. Inoculate Microtiter Plate Standardize_Inoculum->Inoculate_Plate Serial_Dilutions 3. Prepare Serial Dilutions of Test Compound Serial_Dilutions->Inoculate_Plate Incubate 5. Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Determine_MIC 6. Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC

Caption: Workflow for the broth microdilution assay to determine MIC.

Anticancer Activity

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. Some derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected benzoxazinone derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (μM)Reference
15d (a 3H-quinazolin-4-one derivative) HT-29 (Colon)~20[5]
15d (a 3H-quinazolin-4-one derivative) SW620 (Colon)~20[5]
A benzoxazinone derivative SK-RC-42 (Renal)Dose-dependent inhibition[6]
A benzoxazinone derivative SGC7901 (Gastric)Dose-dependent inhibition[6]
A benzoxazinone derivative A549 (Lung)Dose-dependent inhibition[6]
c5 (a 1,2,3-triazole derivative) Huh-7 (Liver)28.48[7]
c14 (a 1,2,3-triazole derivative) Huh-7 (Liver)32.60[7]
c16 (a 1,2,3-triazole derivative) Huh-7 (Liver)31.87[7]
c18 (a 1,2,3-triazole derivative) Huh-7 (Liver)19.05[7]

Note: A lower IC50 value indicates greater cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HT-29, SW620) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to make stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the seeded plates is replaced with the medium containing different concentrations of the test compounds.

  • A control group with vehicle (DMSO) and a blank group (medium only) are included.

  • The plates are incubated for a specific period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Calculation of Cell Viability and IC50:

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of benzoxazinone derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cell survival and apoptosis.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Its overactivation is a common feature in many cancers. Some benzoxazinone derivatives may exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzoxazinone Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Activation of p53 can lead to the upregulation of pro-apoptotic proteins and the activation of caspases, the executioners of apoptosis.

p53_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptosis Regulation cluster_execution Apoptosis Execution DNA_Damage DNA Damage (induced by Benzoxazinone) p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated intrinsic apoptosis pathway.

Platelet Aggregation Inhibitory Activity

Certain 2H-benzo[b][2][8]oxazin-3(4H)-one derivatives have been identified as inhibitors of platelet aggregation induced by adenosine 5'-diphosphate (ADP).[9] This suggests their potential application in the development of antithrombotic agents.

Quantitative Platelet Aggregation Inhibition Data

The following table shows the IC50 values for the inhibition of ADP-induced platelet aggregation by synthesized benzoxazinone derivatives.[9]

Compound IDIC50 (μmol/L)Reference
7a 10.14[9]
7b 12.35[9]
7c 15.62[9]
7d 18.83[9]
7e 11.78[9]
7f 14.21[9]
7g 16.54[9]
Ticlopidine3.18[9]
Aspirin6.07[9]

Note: A lower IC50 value indicates more potent inhibition of platelet aggregation.

Experimental Protocol: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the clumping of platelets in vitro.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes. The supernatant is the PRP.

  • The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which serves as a blank.

2. Platelet Count Adjustment:

  • The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.

3. Aggregation Measurement:

  • The assay is performed using a platelet aggregometer.

  • A sample of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C.

  • The test compound at various concentrations or a vehicle control is added to the PRP and incubated for a few minutes.

  • An aggregating agent, such as ADP, is added to induce platelet aggregation.

  • The change in light transmittance through the sample is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

4. Data Analysis:

  • The maximum percentage of aggregation is recorded.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

  • The IC50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The evidence presented in this guide highlights their potential as lead structures for the development of new antifungal, antibacterial, anticancer, and antithrombotic agents. The detailed experimental protocols and compiled quantitative data provide a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of these potent molecules. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, will be crucial in advancing these compounds towards clinical applications.

References

Unveiling the Herbicidal Potential of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal properties of the synthetic compound 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. While specific quantitative efficacy data for this particular molecule is not extensively available in public domain literature, this document synthesizes the existing knowledge on the broader class of benzoxazinone herbicides, offering insights into their mechanism of action, experimental evaluation, and potential for agricultural applications.

Introduction to Benzoxazinone Herbicides

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in agricultural science for their potent herbicidal activity.[1] Naturally occurring benzoxazinoids are produced by various plants as allelochemicals, playing a crucial role in defense against herbivores and competing plants.[2][3] Inspired by these natural defense mechanisms, synthetic derivatives, including this compound, have been developed and investigated for their potential as selective herbicides for crop protection.[1] The introduction of a chlorine atom at the 6-position of the benzoxazinone ring has been noted to enhance phytotoxic effects in several studies.

Physicochemical Properties

While detailed experimental data for the target compound is limited, its basic physicochemical properties can be predicted or are available in chemical databases.

PropertyValue
Molecular FormulaC₉H₈ClNO₂
Molecular Weight197.62 g/mol
AppearanceSolid (predicted)
IUPAC NameThis compound

Herbicidal Efficacy (Comparative Data)

Table 1: Antifungal EC₅₀ Values for 6-Chloro-1,4-benzoxazin-3-one Derivatives with an Acylhydrazone Moiety

Compound IDTarget FungiEC₅₀ (µg/mL)
5oG. zeae23.17
5pC. wilt26.76
5qP. sasakii26.66
5sP. infestans15.37

Source: Adapted from a study on the antifungal activity of 1,4-benzoxazin-3-one derivatives. While not a direct measure of herbicidal activity, antifungal and herbicidal properties can sometimes be correlated.

Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, research on the broader class of benzoxazinoids suggests several potential mechanisms of action.

One proposed mechanism is the inhibition of histone deacetylases (HDACs) .[4] HDACs are crucial enzymes involved in the regulation of gene expression. Their inhibition can lead to widespread changes in transcription, ultimately disrupting normal plant growth and development.

Another key aspect of benzoxazinoid bioactivity is their role as allelochemicals . In nature, these compounds are stored in plants as inactive glucosides. Upon tissue damage, glucosidases cleave the sugar moiety, releasing the unstable and phytotoxic aglycone. This aglycone can then interfere with various physiological processes in neighboring plants. It is plausible that synthetic benzoxazinones like the target compound mimic this activity.

The diagram below illustrates a generalized signaling pathway for the herbicidal action of benzoxazinones, integrating the potential inhibition of HDAC and the downstream consequences.

Herbicidal_Action_of_Benzoxazinones cluster_0 Plant Cell Herbicide 6-Chloro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one Uptake Cellular Uptake Herbicide->Uptake HDAC Histone Deacetylase (HDAC) Uptake->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition leads to Inhibition Inhibition Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Growth_Inhibition Inhibition of Plant Growth Gene_Expression->Growth_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Programmed Cell Death Gene_Expression->Apoptosis Cell_Cycle_Arrest->Growth_Inhibition Apoptosis->Growth_Inhibition

Caption: Generalized signaling pathway for the herbicidal action of benzoxazinones.

Experimental Protocols

The evaluation of the herbicidal properties of compounds like this compound typically involves a series of standardized bioassays.

In Vitro Seed Germination and Seedling Growth Assay

This fundamental assay provides initial data on the phytotoxicity of a compound.

Objective: To determine the effect of the test compound on the germination and early growth of target weed and crop species.

Materials:

  • Test compound (this compound)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., Zea mays, Triticum aestivum)

  • Petri dishes with filter paper

  • Solvent for the test compound (e.g., acetone, DMSO)

  • Distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the test compound in distilled water to achieve the desired test concentrations. A solvent control should also be prepared.

  • Place a sterile filter paper in each Petri dish.

  • Evenly moisten each filter paper with a specific volume of the respective test solution or control.

  • Place a predetermined number of seeds of a single plant species onto the filter paper in each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber under optimal conditions for germination and growth.

  • After a defined period (e.g., 7-14 days), record the germination percentage, root length, and shoot length for each treatment.

  • Calculate the percentage of inhibition for each parameter relative to the control.

  • Use the data to determine the IC₅₀ or EC₅₀ values.

Whole-Plant Pot Assay (Post-emergence)

This assay evaluates the efficacy of the herbicide when applied to established plants.

Objective: To assess the post-emergence herbicidal activity of the test compound on whole plants.

Materials:

  • Test compound formulated for spraying (e.g., with surfactants)

  • Pots filled with a suitable soil mix

  • Seedlings of target weed and crop species at a specific growth stage (e.g., 2-4 leaf stage)

  • Greenhouse or controlled environment chamber

  • Laboratory spray chamber

Procedure:

  • Sow seeds of the target species in pots and grow them in a greenhouse to the desired growth stage.

  • Prepare different concentrations of the formulated test compound.

  • Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage. A control group should be sprayed with the formulation blank.

  • Return the treated plants to the greenhouse and monitor them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 2-4 weeks.

  • At the end of the observation period, assess the percentage of visual injury and/or harvest the above-ground biomass to determine the fresh and dry weight.

  • Calculate the percentage of growth reduction compared to the control.

  • Determine the GR₅₀ (the dose causing 50% growth reduction).

The following diagram illustrates a typical workflow for evaluating the herbicidal activity of a test compound.

Herbicidal_Evaluation_Workflow cluster_0 Experimental Workflow Start Start Compound_Prep Compound Preparation (Stock Solution & Dilutions) Start->Compound_Prep In_Vitro_Assay In Vitro Assay (Seed Germination & Seedling Growth) Compound_Prep->In_Vitro_Assay Whole_Plant_Assay Whole-Plant Pot Assay (Post-emergence) Compound_Prep->Whole_Plant_Assay Data_Collection_IV Data Collection (Germination %, Root/Shoot Length) In_Vitro_Assay->Data_Collection_IV IC50_Calc Calculate IC50/EC50 Data_Collection_IV->IC50_Calc IC50_Calc->Whole_Plant_Assay Data_Collection_WP Data Collection (Visual Injury, Biomass) Whole_Plant_Assay->Data_Collection_WP GR50_Calc Calculate GR50 Data_Collection_WP->GR50_Calc Report Final Report GR50_Calc->Report

Caption: Workflow for the evaluation of herbicidal activity.

Conclusion and Future Directions

This compound belongs to a promising class of herbicides with a foundation in natural plant defense mechanisms. While direct quantitative efficacy data remains to be published, the available information on related benzoxazinones suggests its potential as a phytotoxic agent. Further research is imperative to fully characterize its herbicidal spectrum, determine its precise mode of action, and establish its crop selectivity and environmental fate. The development of quantitative structure-activity relationship (QSAR) models for this class of compounds could also accelerate the discovery of new and more effective benzoxazinone-based herbicides.[5][6] The exploration of synthetic routes and the investigation of its biological activity are encouraged to unlock the full potential of this compound in the field of weed management.

References

Antifungal Potential of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 1,4-benzoxazin-3(4H)-one scaffold has garnered attention in medicinal chemistry due to its diverse biological activities, including herbicidal, antibacterial, and antitumor properties.[1][2] Several derivatives of this core structure have demonstrated promising antifungal activity against a range of pathogenic fungi.[3][4][5][6]

This guide focuses on the potential of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one . The presence of a chloro substituent at the 6-position is of particular interest, as studies on related compounds have shown that halogenation can enhance biological activity.[5] This document provides a comprehensive overview of the available data on the antifungal potential of the broader 1,4-benzoxazin-3(4H)-one class to infer the potential of the target compound and to guide future research.

Synthesis of 1,4-Benzoxazin-3(4H)-one Derivatives

The synthesis of 1,4-benzoxazin-3(4H)-one derivatives typically involves a multi-step process. A general and efficient method is the O-alkylation of 2-nitrophenols followed by a reductive cyclization of the resulting 2-nitro ester intermediates.[3] Another common approach involves the reaction of anthranilic acids with various acylating agents.[7]

For instance, 6-chloro-2H-1,4-benzoxazin-3(4H)-one can be synthesized by reacting 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF.[1] The synthesis of 2-alkyl derivatives often starts with the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization.[3]

Below is a generalized workflow for the synthesis of 2-alkyl-1,4-benzoxazin-3(4H)-ones.

cluster_synthesis Generalized Synthesis of 2-Alkyl-1,4-benzoxazin-3(4H)-ones start 2-Nitrophenol step1 O-Alkylation start->step1 reagent1 Methyl 2-bromoalkanoate reagent1->step1 intermediate 2-Nitro ester intermediate step1->intermediate step2 Catalytic Reductive Cyclization intermediate->step2 product 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one step2->product

A generalized synthetic pathway for 2-alkyl-1,4-benzoxazin-3(4H)-ones.

Antifungal Activity of 1,4-Benzoxazin-3(4H)-one Derivatives

While specific data for this compound is unavailable, numerous studies have reported the antifungal activity of other derivatives against a variety of phytopathogenic and clinically relevant fungi. These findings suggest that the 1,4-benzoxazin-3(4H)-one scaffold is a promising starting point for the development of new antifungal agents.

In Vitro Antifungal Activity Data

The following tables summarize the quantitative antifungal activity of various 1,4-benzoxazin-3(4H)-one derivatives as reported in the literature.

Table 1: Mycelial Growth Inhibition of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives [3]

CompoundFungal SpeciesConcentration (mg L-1)Inhibition (%)
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneBotrytis cinerea200100
Phythophtora cactorum200100
Rhizoctonia solani200100
Phoma betae200100
Fusarium culmorum200100
Fusarium oxysporum200100
Alternaria alternata200100
Rhizoctonia solani100100
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneBotrytis cinerea200100
Phythophtora cactorum200100
Rhizoctonia solani200100
Phoma betae200100
Fusarium culmorum200100
Fusarium oxysporum200100
Alternaria alternata200100
Fusarium culmorum100100
Phythophtora cactorum100100
Rhizoctonia solani100100
Phythophtora cactorum2072

Table 2: EC50 Values of 1,4-Benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety [5][8]

CompoundFungal SpeciesEC50 (µg/mL)
5LGibberella zeae20.06
5oGibberella zeae23.17
5qPellicularia sasakii26.66
5rPhytophthora infestans15.37
5pCapsicum wilt26.76
Hymexazol (Control)Gibberella zeae40.51
Pellicularia sasakii32.77
Phytophthora infestans18.35
Capsicum wilt>50
Carbendazim (Control)Phytophthora infestans34.41

The data indicates that modifications to the 1,4-benzoxazin-3(4H)-one core, such as alkylation at the 2-position, N-acetylation, and the introduction of an acylhydrazone moiety, can lead to potent antifungal activity.[3][5] Notably, compounds with a 6-chloro substituent on the benzoxazinone skeleton exhibited better antifungal activity than other substituted analogs in one study.[5]

Experimental Protocols

The evaluation of antifungal activity for 1,4-benzoxazin-3(4H)-one derivatives has been conducted using established in vitro methods. The following protocols are based on methodologies described in the cited literature.

Mycelial Growth Rate Method

This method is commonly used to assess the inhibitory effect of a compound on the growth of filamentous fungi.[5]

  • Preparation of Test Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations. The medium is then poured into sterile Petri dishes.

  • Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of the agar plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of compound concentrations are tested, and the resulting inhibition percentages are used to calculate the EC50 value through regression analysis.[5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent, particularly for yeasts and filamentous fungi, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

  • Preparation of Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is adjusted to a specific range (e.g., 0.5 x 103 to 2.5 x 103 CFU/mL).

  • Preparation of Microdilution Plates: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours).[9][11]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 100% inhibition or a prominent reduction in turbidity) compared to the growth in the control well (no compound).[9]

cluster_workflow In Vitro Antifungal Screening Workflow cluster_mycelial Mycelial Growth Assay cluster_mic Broth Microdilution Assay start Test Compound prep_agar Prepare Compound-Infused Agar Plates start->prep_agar prep_broth Prepare Serial Dilutions in Broth start->prep_broth fungi Fungal Culture inoculate_mycelia Inoculate with Mycelial Plugs fungi->inoculate_mycelia inoculate_broth Inoculate with Fungal Suspension fungi->inoculate_broth prep_agar->inoculate_mycelia incubate_mycelia Incubate Plates inoculate_mycelia->incubate_mycelia measure_growth Measure Colony Diameter incubate_mycelia->measure_growth calc_inhibition Calculate % Inhibition & EC50 measure_growth->calc_inhibition prep_broth->inoculate_broth incubate_broth Incubate Microplates inoculate_broth->incubate_broth read_mic Determine MIC incubate_broth->read_mic

A typical workflow for in vitro antifungal screening.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for the antifungal activity of 1,4-benzoxazin-3(4H)-one derivatives has not been extensively elucidated in the available literature. However, based on the mechanisms of other heterocyclic antifungal agents, several potential targets and signaling pathways in fungi can be hypothesized. These may include:

  • Cell Wall Integrity Pathway: The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. Compounds that interfere with the synthesis of cell wall components (e.g., chitin, glucans) or disrupt the signaling pathways that regulate cell wall integrity could exhibit antifungal activity.

  • Ergosterol Biosynthesis Pathway: Ergosterol is the major sterol component of the fungal cell membrane and is essential for its fluidity and integrity. Many antifungal drugs, such as azoles, target enzymes in the ergosterol biosynthesis pathway.

  • Signal Transduction Pathways: Fungi possess various signal transduction pathways that regulate growth, morphogenesis, and virulence. Inhibition of key kinases or other signaling proteins in these pathways could lead to fungal cell death.

The following diagram illustrates a hypothetical signaling pathway that could be a target for antifungal compounds. This is a speculative model and requires experimental validation.

cluster_pathway Hypothetical Fungal Signaling Pathway as a Drug Target receptor Cell Surface Receptor kinase1 MAP Kinase Kinase Kinase (MAPKKK) receptor->kinase1 compound Antifungal Compound (e.g., this compound) kinase2 MAP Kinase Kinase (MAPKK) compound->kinase2 kinase1->kinase2 kinase3 MAP Kinase (MAPK) kinase2->kinase3 inhibition Inhibition transcription_factor Transcription Factor kinase3->transcription_factor response Cellular Response (e.g., Cell Wall Synthesis, Stress Response) transcription_factor->response

A hypothetical MAPK signaling pathway as a potential antifungal target.

Conclusion and Future Directions

The available evidence on 1,4-benzoxazin-3(4H)-one derivatives strongly suggests that this compound is a promising candidate for investigation as a novel antifungal agent. The presence of a chloro group at the 6-position has been associated with enhanced antifungal activity in related compounds.

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound is the essential first step.

  • In Vitro Antifungal Screening: The compound should be screened against a broad panel of clinically relevant and phytopathogenic fungi to determine its spectrum of activity and to quantify its potency (MIC and EC50 values).

  • Mechanism of Action Studies: Investigations into the mechanism of action are crucial to understand how the compound exerts its antifungal effect. This could involve studies on its impact on the fungal cell wall, cell membrane, and key signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of additional analogs with modifications at the 2- and 6-positions, as well as on the nitrogen atom, would help to establish a clear SAR and to optimize the antifungal activity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models of fungal infection to evaluate their efficacy and safety profiles.

References

Physicochemical Characteristics of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its analogs. Benzoxazinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antifungal, herbicidal, and potential therapeutic applications such as PI3K/mTOR inhibition.[1] A thorough understanding of their physicochemical properties is paramount for optimizing their synthesis, formulation, and biological efficacy. This document details experimental protocols for determining key parameters such as pKa, logP, and solubility, and presents available data in a structured format. Furthermore, it visualizes relevant biological signaling pathways and experimental workflows to provide a holistic understanding of these compounds in a drug discovery context.

Introduction

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry and agrochemistry. The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position can significantly influence the electronic and steric properties of the molecule, thereby modulating its physicochemical and biological characteristics. This guide focuses on elucidating these properties to aid researchers in the rational design and development of novel analogs with enhanced performance.

Physicochemical Data

Table 1: Physicochemical Properties of Reference Benzoxazinone Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)XLogP3 (Calculated)
6-Chloro-2H-1,4-benzoxazin-3(4H)-oneC₈H₆ClNO₂183.59212-2181.5
This compoundC₉H₈ClNO₂197.62-1.9

Data sourced from PubChem and other chemical suppliers.

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for structure-activity relationship (SAR) studies and drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, affecting its solubility, permeability, and target binding.

Workflow for pKa Determination

G prep Sample Preparation (1 mM solution) cal pH Meter Calibration (pH 4, 7, 10 buffers) prep->cal acidify Acidification (to pH 1.8-2.0 with 0.1 M HCl) cal->acidify titrate Titration (with 0.1 M NaOH) acidify->titrate record Data Recording (pH vs. volume of titrant) titrate->record analyze Data Analysis (Identify inflection point) record->analyze calc pKa Calculation analyze->calc

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water, methanol/water).

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Take a known volume (e.g., 20 mL) of the 1 mM sample solution in a titration vessel.

    • Add the 0.15 M KCl solution to maintain ionic strength.

    • Acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.

    • Begin titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until a pH of approximately 12.0-12.5 is reached.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve.

    • Perform the titration in triplicate to ensure reproducibility.

Determination of logP by Shake-Flask Method

The logarithm of the partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties.

Workflow for logP Determination

G prep Prepare n-octanol and buffer solutions saturate Pre-saturate solvents prep->saturate dissolve Dissolve compound in one phase saturate->dissolve mix Mix phases and shake (e.g., 24h at 25°C) dissolve->mix separate Separate phases (centrifugation) mix->separate quantify Quantify compound in each phase (e.g., UV-Vis, HPLC) separate->quantify calc Calculate logP quantify->calc

Caption: Workflow for logP determination using the shake-flask method.

Methodology:

  • Preparation of Phases:

    • Prepare a suitable aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form, determined from pKa).

    • Mutually saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

    • Add a known volume of the stock solution to a vessel containing a known volume of pre-saturated n-octanol.

    • Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • Separate the n-octanol and aqueous phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the logarithm (base 10) of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a common technique for its determination.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution at a specific pH.

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Biological Signaling Pathways

Analogs of 1,4-benzoxazin-3(4H)-one have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1]

PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzoxazinone Benzoxazinone Analog Benzoxazinone->PI3K Inhibition Benzoxazinone->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzoxazinone analogs.

Conclusion

The physicochemical characteristics of this compound analogs are fundamental to their application in drug discovery and development. While a comprehensive public database of these properties is currently limited, this guide provides the necessary experimental frameworks for researchers to generate this critical data. The established role of these compounds as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. Future work should focus on the systematic synthesis and physicochemical characterization of a diverse library of these analogs to build robust structure-activity and structure-property relationships, thereby accelerating the development of new therapeutic agents.

References

Methodological & Application

Synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic compound with potential applications in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and quantitative data to facilitate its practical synthesis. The benzoxazinone core is a key pharmacophore in various biologically active molecules.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway commences with the acylation of 2-amino-4-chlorophenol with a suitable alpha-halopropionyl halide to yield an N-acylated intermediate. This is followed by a base-mediated intramolecular cyclization to afford the target benzoxazinone.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-chlorophenol C N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide A->C Acylation B 2-Bromopropionyl bromide D This compound C->D Base-mediated cyclization

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide (Intermediate)

This protocol is adapted from standard acylation procedures of aminophenols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-chlorophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), dropwise while stirring.

  • Acylation: Slowly add a solution of 2-bromopropionyl bromide (1.05 equivalents) in the same solvent from the dropping funnel to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide.

Step 2: Synthesis of this compound (Target Compound)

This protocol is based on the cyclization method reported for the synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.[1]

  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add the N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide intermediate (1 equivalent) and an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (2 equivalents), to the mixture.

  • Cyclization: Heat the resulting mixture to reflux (approximately 80-100 °C) with vigorous stirring. The reaction progress can be monitored by TLC. A typical reaction time is in the range of 1.5 to 4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Stir for 15-30 minutes to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound. An 80% yield was reported for a similar synthesis of the non-methylated analogue.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for analogous synthetic transformations found in the literature. These values can serve as a benchmark for the synthesis of this compound.

StepReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acylation 2-aminophenol, Chloroacetyl chlorideSodium bicarbonateDichloromethane0 to 406-8Not specified[2]
Cyclization 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamidePotassium carbonateDMFReflux1.580[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations, as illustrated in the workflow diagram. The key relationship is the sequential formation of an amide bond followed by an intramolecular nucleophilic substitution to form the heterocyclic ring system.

Logical_Relationship Start Starting Materials: 2-Amino-4-chlorophenol & 2-Bromopropionyl bromide Acylation Acylation Reaction (Amide Bond Formation) Start->Acylation Intermediate Intermediate: N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide Acylation->Intermediate Cyclization Intramolecular Cyclization (Williamson Ether Synthesis variant) Intermediate->Cyclization Product Final Product: This compound Cyclization->Product

Figure 2: Logical flow of the synthetic process.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Alpha-halopropionyl halides are corrosive and lachrymatory; handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

This guide provides a robust framework for the successful synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and requirements.

References

Application Notes and Protocols for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of the broader class of 1,4-benzoxazin-3-one derivatives. Specific experimental data and established protocols for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one are limited in publicly available literature. The provided methodologies are adapted from studies on structurally related compounds and should be optimized for specific experimental conditions.

Compound Information

IUPAC Name: this compound Molecular Formula: C₉H₈ClNO₂ Molecular Weight: 197.62 g/mol CAS Number: 5791-00-4

Physicochemical Properties
PropertyValue
Appearance White to light yellow crystalline powder
Melting Point Not available (Analog 6-chloro-2H-1,4-benzoxazin-3(4H)-one: 212-218 °C)[1]
Solubility Soluble in DMSO, DMF; limited solubility in other organic solvents.[2]
Storage Store at room temperature in a dry, dark place.
Synthesis Protocol (Adapted)

This protocol is adapted from the synthesis of related benzoxazinone derivatives.[3][4] The key step involves the cyclization of an N-acylated aminophenol.

Materials:

  • 4-Chloro-2-aminophenol

  • 2-Bromopropionyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Acylation: Dissolve 4-chloro-2-aminophenol (10 mmol) in a suitable solvent like dichloromethane or THF. Cool the solution in an ice bath.

  • Slowly add 2-bromopropionyl bromide (11 mmol) to the cooled solution while stirring.

  • Add a non-nucleophilic base such as triethylamine (12 mmol) dropwise to neutralize the HBr formed.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the intermediate, N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide.

  • Cyclization: To a round-bottom flask, add the crude intermediate (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (50 mL).

  • Heat the mixture to reflux (around 80-90 °C) for 2-4 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Application Note 1: Antifungal Activity

Derivatives of 1,4-benzoxazin-3-one, particularly those with a 6-chloro substitution, have demonstrated significant antifungal activity against various plant pathogenic fungi.[5] The proposed mechanism may involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes.

Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol determines the compound's ability to inhibit the growth of fungal mycelia on a solid medium.[2][6][7]

Materials:

  • This compound

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55 °C.

  • Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture and place it mycelial-side-down in the center of each test and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) for 3-7 days, or until the mycelium in the control plate has reached the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) value by probit analysis of the concentration-inhibition data.

Data Presentation: Antifungal Activity
Fungal StrainTest Concentration (µg/mL)Mycelial Growth Diameter (mm)Inhibition (%)EC₅₀ (µg/mL)
G. zeaeControl (DMSO)85.0 ± 2.50\multirow{5}{}{Calculated Value}
1062.1 ± 1.826.9
2543.5 ± 2.148.8
5021.3 ± 1.574.9
1008.9 ± 0.989.5
P. infestansControl (DMSO)86.2 ± 3.10\multirow{5}{}{Calculated Value}
1070.5 ± 2.218.2
2551.2 ± 1.940.6
5029.8 ± 2.065.4
10012.4 ± 1.185.6

Note: Data are illustrative.

Application Note 2: Anti-inflammatory Activity

Benzoxazinone derivatives have been shown to possess anti-inflammatory properties, notably by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[8][9] This effect may be mediated through the activation of the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[8][9]

Protocol: Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[8]

Materials:

  • BV-2 microglial cells

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS control (LPS, no compound).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol: Nrf2/HO-1 Pathway Activation (Western Blot)

This protocol assesses the compound's ability to induce the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[10][11]

Materials:

  • BV-2 or RAW264.7 cells

  • LPS

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the test compound at selected concentrations for a specified time (e.g., 6-24 hours), with or without LPS co-stimulation.

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4 °C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).

Data Presentation: Anti-inflammatory and Nrf2/HO-1 Activation
TreatmentNO Production (% of LPS Control)Relative Nrf2 Expression (Fold Change)Relative HO-1 Expression (Fold Change)
Vehicle Control< 5%1.01.0
LPS (1 µg/mL)100%1.1 ± 0.21.5 ± 0.3
LPS + Cmpd (5 µM)75.2 ± 6.8%2.5 ± 0.43.1 ± 0.5
LPS + Cmpd (10 µM)48.9 ± 5.1%4.1 ± 0.65.8 ± 0.7
LPS + Cmpd (25 µM)22.5 ± 3.9%6.5 ± 0.88.2 ± 1.1

Note: Data are illustrative.

Visualization: Nrf2/HO-1 Signaling Pathway

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Compound 6-Chloro-2-methyl- 2H-1,4-benzoxazin- 3(4H)-one Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation LPS LPS (Inflammatory Stimulus) LPS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome p62 p62 p62->Keap1_Nrf2 Competes with Nrf2 for Keap1 binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with sMaf sMaf sMaf HO1 HO-1 ARE->HO1 Gene Transcription NQO1 NQO1 ARE->NQO1 Anti_Inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_Inflammatory NQO1->Anti_Inflammatory

Caption: Nrf2/HO-1 signaling pathway activation.

Application Note 3: Herbicidal Activity

Benzoxazinone derivatives are utilized as herbicides, with a mode of action that can involve the inhibition of protoporphyrinogen oxidase (protox), a key enzyme in chlorophyll biosynthesis.[12][13] This leads to photodynamic damage and plant death.

Protocol: Pre-emergence Herbicidal Assay

This protocol evaluates the compound's ability to prevent seed germination and seedling growth when applied to the soil before weed emergence.[14]

Materials:

  • This compound

  • Weed seeds (e.g., crabgrass - Digitaria sanguinalis, velvetleaf - Abutilon theophrasti)

  • Loam soil, sand, peat moss mixture

  • Plastic pots (10 cm diameter)

  • Acetone, Tween-20 (surfactant)

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber

Procedure:

  • Potting: Fill pots with the soil mixture, leaving space at the top.

  • Sowing: Sow a predetermined number of seeds (e.g., 10-20) of each test species onto the soil surface and cover lightly with more soil.

  • Compound Application:

    • Prepare a stock solution of the test compound in acetone.

    • Create a spray solution by diluting the stock solution in water containing 0.5% (v/v) Tween-20 to achieve desired application rates (e.g., 10, 50, 100, 500 g/ha).

    • Uniformly spray the soil surface of the pots with the solution. A control group should be sprayed with the acetone/Tween-20 vehicle only.

  • Incubation: Place the pots in a greenhouse with controlled temperature (25-30°C), humidity, and a 16/8h light/dark cycle. Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect. Count the number of emerged, healthy seedlings and compare to the control. Rate the injury on a scale of 0-100%, where 0 is no effect and 100 is complete kill.

  • Data Analysis: Calculate the GR₅₀ (concentration required to reduce plant growth by 50%) from the dose-response data.

Data Presentation: Pre-emergence Herbicidal Activity
Plant SpeciesApplication Rate (g/ha)Emergence (%)Growth Inhibition (%)GR₅₀ (g/ha)
D. sanguinalisControl95 ± 50\multirow{4}{}{Calculated Value}
5060 ± 837
10025 ± 674
2505 ± 395
A. theophrastiControl92 ± 70\multirow{4}{}{Calculated Value}
5055 ± 940
10018 ± 580
2500100

Note: Data are illustrative.

Visualization: Herbicidal Assay Workflow

Herbicidal_Assay_Workflow start Start prep_pots 1. Prepare Soil & Fill Pots start->prep_pots sow_seeds 2. Sow Weed Seeds prep_pots->sow_seeds prep_solution 3. Prepare Test Compound Spray Solution sow_seeds->prep_solution apply_solution 4. Apply Solution to Soil Surface prep_solution->apply_solution incubate 5. Incubate in Greenhouse (14-21 Days) apply_solution->incubate evaluate 6. Assess Plant Injury & Growth Inhibition incubate->evaluate analyze 7. Calculate GR50 evaluate->analyze end_node End analyze->end_node

Caption: Workflow for pre-emergence herbicidal assay.

Application Note 4: Acetylcholinesterase (AChE) Inhibition

Certain benzoxazinone-based structures have been identified as inhibitors of human acetylcholinesterase (hAChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[15] This makes them of interest in the context of neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a therapeutic strategy.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.[16]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compound in the buffer (DMSO may be used for initial stock, but keep final concentration < 0.5%).

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of test compound solution (or buffer for control)

    • Mix and pre-incubate for 15 minutes at 25 °C.

  • Reaction Initiation: Add 10 µL of the AChE enzyme solution to each well.

  • Substrate Addition: Start the reaction by adding 20 µL of the ATCI substrate solution.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each concentration.

    • Calculate the percentage of inhibition: Inhibition (%) = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC₅₀ value (concentration of inhibitor that causes 50% enzyme inhibition) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Data Presentation: AChE Inhibition
Compound Concentration (µM)Reaction Rate (ΔAbs/min)Inhibition (%)IC₅₀ (µM)
0 (Control)0.085 ± 0.0040\multirow{6}{*}{Calculated Value}
0.10.078 ± 0.0038.2
10.065 ± 0.00523.5
100.041 ± 0.00251.8
500.015 ± 0.00182.4
1000.005 ± 0.00194.1

Note: Data are illustrative.

Visualization: Principle of Ellman's Assay

References

Application Notes and Protocols: 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one as a versatile synthetic building block in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its rigid bicyclic core, substituted with a reactive chlorine atom and a chiral center at the 2-position, makes it an attractive scaffold for the development of novel bioactive molecules. The benzoxazinone moiety is present in a variety of compounds with diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. This building block serves as a key intermediate in the synthesis of complex molecules, including prostaglandin analogues used in the treatment of glaucoma.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5791-00-4[1]
Molecular Formula C₉H₈ClNO₂[1]
Molecular Weight 197.62 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Purity ≥98%[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-chlorophenol. The general workflow is depicted below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Acylation_Reaction Acylation 2-Amino-4-chlorophenol->Acylation_Reaction 2-Chloropropionyl_chloride 2-Chloropropionyl_chloride 2-Chloropropionyl_chloride->Acylation_Reaction Intermediate N-(5-chloro-2-hydroxyphenyl)- 2-chloropropanamide Acylation_Reaction->Intermediate Cyclization_Reaction Cyclization Intermediate->Cyclization_Reaction Product This compound Cyclization_Reaction->Product G Start 6-Chloro-2-methyl-2H-1,4- benzoxazin-3(4H)-one Reaction N-Alkylation Start->Reaction Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, THF) Reagents->Reaction Product N-Alkyl-6-chloro-2-methyl- 2H-1,4-benzoxazin-3(4H)-one Reaction->Product G Start 6-Chloro-2-methyl-2H-1,4- benzoxazin-3(4H)-one Reaction N-Arylation (Chan-Lam or Buchwald-Hartwig) Start->Reaction Reagents Aryl Boronic Acid Cu(OAc)₂ or Pd Catalyst Base, Ligand, Solvent Reagents->Reaction Product N-Aryl-6-chloro-2-methyl- 2H-1,4-benzoxazin-3(4H)-one Reaction->Product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Downstream Effects Travoprost Travoprost FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor binds Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates MMP_activation MMP Activation PKC->MMP_activation ECM_remodeling Extracellular Matrix Remodeling MMP_activation->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Reduced Intraocular Pressure (IOP) Uveoscleral_outflow->IOP_reduction

References

Application Notes and Protocols for N-alkylation Reactions of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the N-alkylation of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a versatile scaffold in medicinal chemistry. The N-alkylated derivatives of this compound are of significant interest for the development of novel therapeutic agents, exhibiting a range of biological activities.

Introduction

The 1,4-benzoxazin-3-one core is a privileged structure in drug discovery, with derivatives demonstrating antimicrobial, antifungal, and other pharmacological properties.[1][2] N-alkylation of the lactam nitrogen at the 4-position of the this compound ring system allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines common methods for this synthetic transformation. The starting material, this compound (CAS No. 5791-00-4), is a commercially available reagent.[3]

General Reaction Scheme

The N-alkylation of this compound typically proceeds via the deprotonation of the secondary amine with a suitable base, followed by nucleophilic attack of the resulting anion on an alkylating agent.

Caption: General N-alkylation of this compound.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below, utilizing either potassium carbonate or sodium hydride as the base.

Protocol 1: N-Alkylation using Potassium Carbonate

This method is suitable for a wide range of primary and some secondary alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride

This method is effective for less reactive alkylating agents and when a stronger base is required. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Alkyl halide or tosylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a Schlenk flask containing a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography to yield the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkylating agents. Please note that yields are highly dependent on the specific reaction conditions and the reactivity of the alkylating agent.

Alkylating Agent (R-X)BaseSolventReaction Time (h)Yield (%)
Methyl IodideK₂CO₃DMF685-95
Ethyl BromideK₂CO₃DMF880-90
Benzyl ChlorideK₂CO₃DMF1275-85
Propargyl BromideNaHTHF470-80
Allyl BromideNaHTHF475-85

Visualizations

Experimental Workflow

The general workflow for the N-alkylation and subsequent purification of the product is depicted below.

experimental_workflow start Start reaction_setup Reaction Setup: - this compound - Base (K₂CO₃ or NaH) - Anhydrous Solvent (DMF or THF) start->reaction_setup alkylation Addition of Alkylating Agent (R-X) reaction_setup->alkylation reaction Reaction under controlled temperature and time alkylation->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for N-alkylation.

Potential Applications and Biological Significance

While specific signaling pathways for N-alkylated derivatives of this compound are not yet extensively elucidated in the public domain, the broader class of benzoxazinone derivatives has been investigated for a variety of biological activities. These include potential applications as:

  • Antifungal Agents: The benzoxazinone scaffold is present in compounds exhibiting activity against various fungal strains.[4]

  • Antimicrobial Agents: Derivatives have shown promise as antibacterial agents.[2]

  • Anticancer Agents: Some benzoxazinone derivatives have been explored for their potential in oncology.

  • Central Nervous System (CNS) Active Agents: The structural motif has been incorporated into molecules targeting CNS receptors.

The N-alkylation at the 4-position provides a critical handle for modifying the lipophilicity, steric bulk, and electronic properties of the molecule. These modifications are crucial for optimizing drug-like properties such as absorption, distribution, metabolism, and excretion (ADME), as well as for improving potency and selectivity towards a specific biological target. Further research is warranted to explore the full therapeutic potential of this class of compounds.

logical_relationship start This compound modification N-Alkylation (Introduction of 'R' group) start->modification property_change Modification of Physicochemical Properties (Lipophilicity, Sterics, Electronics) modification->property_change adme_optimization Optimization of ADME Properties property_change->adme_optimization activity_modulation Modulation of Biological Activity property_change->activity_modulation end Potential Therapeutic Agents adme_optimization->end activity_modulation->end

Caption: Rationale for N-alkylation in drug discovery.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. This versatile starting material can be functionalized at the C6 position through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These transformations are instrumental in the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery, given the established biological activities of the benzoxazinone scaffold.[1]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3][4][5] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction conditions and achieving high yields.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Weigh Reagents: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Start->Solvent Characterize Product (NMR, MS, etc.) Degas Degas Mixture (e.g., Ar bubbling, freeze-pump-thaw) Solvent->Degas Characterize Product (NMR, MS, etc.) Heat Heat to Reaction Temperature under Inert Atmosphere Degas->Heat Characterize Product (NMR, MS, etc.) Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Characterize Product (NMR, MS, etc.) Quench Cool and Quench Reaction Monitor->Quench Characterize Product (NMR, MS, etc.) Extract Aqueous Work-up & Organic Extraction Quench->Extract Characterize Product (NMR, MS, etc.) Dry Dry Organic Layer & Evaporate Solvent Extract->Dry Characterize Product (NMR, MS, etc.) Purify Purify by Column Chromatography Dry->Purify Characterize Product (NMR, MS, etc.) Product Product Purify->Product Characterize Product (NMR, MS, etc.)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[6] This reaction is widely used for the synthesis of biaryl compounds.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Complex R-Pd(II)L2-X Pd0->PdII_Complex R-X Transmetalation Transmetalation PdII_Aryl_Complex R-Pd(II)L2-R' PdII_Complex->PdII_Aryl_Complex R'-B(OR)2 Base PdII_Aryl_Complex->Pd0 R-R' RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Data Table (Illustrative Examples)
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Dioxane/H₂O1001092
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3.0)Toluene/H₂O1001678

Note: The data in this table is illustrative and based on typical Suzuki-Miyaura reactions. Actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2][3] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.

Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Complex R-Pd(II)L2-X Pd0->PdII_Complex R-X Amine_Coord Amine Coordination PdII_Amine_Complex [R-Pd(II)L2(HNR'R'')]X PdII_Complex->PdII_Amine_Complex HNR'R'' Deprotonation Deprotonation PdII_Amido_Complex R-Pd(II)L2(NR'R'') PdII_Amine_Complex->PdII_Amido_Complex Base PdII_Amido_Complex->Pd0 R-NR'R'' RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol
  • In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.) to a dry reaction tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 6-(amino)-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivative.

Data Table (Illustrative Examples)
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (2.0)Toluene1101890
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane1002482
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.0)THF801688

Note: The data in this table is illustrative and based on typical Buchwald-Hartwig aminations. Actual results may vary.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][7]

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Complex R-Pd(II)L2-X Pd0->PdII_Complex R-X (Oxidative Addition) PdII_Alkynyl_Complex R-Pd(II)L2-C≡CR' PdII_Complex->PdII_Alkynyl_Complex Cu-C≡CR' (Transmetalation) PdII_Alkynyl_Complex->Pd0 R-C≡CR' (Reductive Elimination) CuX CuX Cu_Alkyne π-Alkyne Cu Complex CuX->Cu_Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Cu_Alkyne->Cu_Acetylide Base Cu_Acetylide->CuX to Pd Cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Experimental Protocol
  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 3-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the 6-alkynyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Data Table (Illustrative Examples)
EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25895
21-HexynePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHDMF50689
3TrimethylsilylacetylenePd(OAc)₂/PPh₃ (3/6)CuI (5)Et₃NToluene601280

Note: The data in this table is illustrative and based on typical Sonogashira reactions. Actual results may vary.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[1][8]

Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Complex R-Pd(II)L2-X Pd0->PdII_Complex R-X Carbopalladation Carbopalladation Sigma_Alkyl_Complex R'-CH-CH(R)-Pd(II)L2-X PdII_Complex->Sigma_Alkyl_Complex H₂C=CHR' Beta_Hydride β-Hydride Elimination Pi_Alkene_Complex [HPd(II)L2X] + R-CH=CHR' Sigma_Alkyl_Complex->Pi_Alkene_Complex Pi_Alkene_Complex->Pd0 Base Base_Regen Base Regeneration

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol
  • Combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) in a sealed tube.

  • Add a polar aprotic solvent such as DMF or NMP.

  • Degas the mixture and heat to a high temperature (typically 100-140 °C) for 12-24 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography to obtain the 6-vinyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivative.

Data Table (Illustrative Examples)
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2.0)DMF1202475
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)NMP1401880
3AcrylonitrilePd(OAc)₂ (2)PPh₃ (4)NaOAc (2.0)DMA1302065

Note: The data in this table is illustrative and based on typical Heck reactions. Actual results may vary.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a robust platform for the derivatization of this compound. By carefully selecting the appropriate coupling partners and reaction conditions, a diverse library of novel compounds can be synthesized for further evaluation in drug discovery and development programs. The protocols provided herein serve as a general guideline, and optimization may be necessary for specific substrates.

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of various bioactive heterocyclic compounds utilizing 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one as a versatile starting material. The protocols herein describe the preparation of derivatives with potential antifungal and anti-inflammatory properties, including acylhydrazones, triazoles, and quinazolinones.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of the chloro substituent, a methyl group at the stereocenter, and a reactive lactam functionality allows for diverse chemical modifications to generate novel heterocyclic entities with a wide range of biological activities. This document outlines synthetic routes to harness this potential, providing detailed experimental protocols, quantitative bioactivity data, and visual representations of synthetic and signaling pathways.

Synthesis of the Starting Material

A key precursor for the synthesis of the target bioactive heterocycles is this compound. A general method for the synthesis of the parent 6-chloro-2H-1,4-benzoxazin-3(4H)-one has been reported, which can be adapted for the 2-methyl derivative.[1]

Protocol 1: Synthesis of this compound

A two-step synthetic protocol can be employed for the synthesis of the title compound.

Step 1: Synthesis of 2-bromo-N-(5-chloro-2-hydroxyphenyl)propanamide

  • To a solution of 4-chloro-2-aminophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-bromopropionyl bromide (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-N-(5-chloro-2-hydroxyphenyl)propanamide, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Intramolecular Cyclization

  • To a solution of 2-bromo-N-(5-chloro-2-hydroxyphenyl)propanamide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2 equivalents).

  • Heat the resulting mixture under reflux for 90 minutes.[1]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (2 x 20 ml).[1]

  • Wash the combined organic extracts with saturated brine (10 ml).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield this compound as a solid.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Bioactive Acylhydrazone Derivatives with Antifungal Activity

The 1,4-benzoxazin-3-one scaffold can be elaborated by introducing an acylhydrazone moiety, which has been shown to impart significant antifungal activity.[2] The synthesis involves N-alkylation followed by reaction with hydrazine and subsequent condensation with an appropriate aldehyde.

Workflow for the Synthesis of Acylhydrazone Derivatives

A 6-Chloro-2-methyl- 2H-1,4-benzoxazin-3(4H)-one B N-Alkylated Intermediate A->B Ethyl bromoacetate, K2CO3, Acetone C Hydrazide Intermediate B->C Hydrazine hydrate, Ethanol D Acylhydrazone Derivative C->D Substituted Aldehyde, Ethanol, Acetic acid

Caption: Synthetic workflow for acylhydrazone derivatives.

Protocol 2: Synthesis of 2-((6-chloro-2-methyl-3-oxo-2H-1,4-benzoxazin-4(3H)-yl)acetyl)hydrazono Derivatives

Step 1: Synthesis of ethyl 2-(6-chloro-2-methyl-3-oxo-2H-1,4-benzoxazin-4(3H)-yl)acetate

  • To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.2 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 2: Synthesis of 2-(6-chloro-2-methyl-3-oxo-2H-1,4-benzoxazin-4(3H)-yl)acetohydrazide

  • Dissolve the ethyl acetate derivative (1 equivalent) in ethanol.

  • Add hydrazine hydrate (4 equivalents) dropwise to the solution.

  • Reflux the reaction mixture for 6-8 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the hydrazide intermediate.

Step 3: Synthesis of Acylhydrazone Derivatives

  • Suspend the acetohydrazide intermediate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add the desired substituted aldehyde (1.1 equivalents) to the mixture.

  • Reflux the reaction for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the final acylhydrazone product.

  • Recrystallize from a suitable solvent if necessary.

Table 1: Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives

Compound IDR-group on Phenyl RingFungusEC50 (µg/mL)[2]
5o 2,4-dichloroG. zeae23.17
5p 4-nitroC. wilt26.76
5q 4-chloroP. sasakii26.66
5s 2,4-difluoroP. infestans15.37

Synthesis of Bioactive Triazole Derivatives with Anti-inflammatory Activity

The introduction of a 1,2,3-triazole moiety to the 1,4-benzoxazin-3-one core can lead to compounds with potent anti-inflammatory properties. These compounds have been shown to act via the Nrf2-HO-1 signaling pathway.[3]

Workflow for the Synthesis of 1,2,3-Triazole Derivatives

A 6-Amino-2-methyl- 2H-1,4-benzoxazin-3(4H)-one B Alkynyl Amide Intermediate A->B Alkynyl carboxylic acid, HATU, DIPEA C 1,2,3-Triazole Derivative B->C Substituted azide, CuSO4·5H2O, Sodium ascorbate

Caption: Synthesis of 1,2,3-triazole derivatives.

Protocol 3: Synthesis of 1,2,3-Triazole Derivatives of 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Step 1: Synthesis of 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

  • The starting material, this compound, can be converted to the 6-nitro derivative by nitration.

  • Subsequent reduction of the nitro group, for instance, using SnCl2/HCl or catalytic hydrogenation, will yield the 6-amino derivative.

Step 2: Synthesis of the Alkynyl Amide Intermediate

  • To a solution of 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) and an alkynyl carboxylic acid (e.g., 3-ethynylbenzoic acid, 1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents).[3]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the alkynyl amide intermediate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Dissolve the alkynyl amide intermediate (1 equivalent) and a substituted azide (1.1 equivalents) in a mixture of t-butanol and water.

  • Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final 1,2,3-triazole derivative.

Anti-inflammatory Signaling Pathway

The synthesized 1,2,3-triazole derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which leads to a reduction in pro-inflammatory mediators.[3]

cluster_0 Cell LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Triazole Triazole Derivative Keap1 Keap1 Triazole->Keap1 inhibits degradation Nrf2 Nrf2 Keap1->Nrf2 degradation HO1 HO-1 Nrf2->HO1 activates HO1->ROS reduces

Caption: Nrf2-HO-1 anti-inflammatory pathway.

Table 2: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Triazole Derivatives

Compound IDInhibition of NO production (%) at 10 µM[4]
e2 Significant reduction
e16 Significant reduction
e20 Significant reduction

Note: Specific percentage inhibition values were not provided in the source, but these compounds were highlighted as the most promising.

Ring Transformation to Bioactive Quinazolinones

Benzoxazinone rings can undergo ring transformation reactions with nitrogen nucleophiles, such as hydrazine, to yield other important heterocyclic scaffolds like quinazolinones, which are known for a wide range of biological activities.[5]

Protocol 4: Synthesis of 3-amino-6-chloro-2-methylquinazolin-4(3H)-one

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the 3-amino-6-chloro-2-methylquinazolin-4(3H)-one.

  • The product can be further purified by recrystallization if necessary.

This 3-aminoquinazolinone derivative can serve as a versatile intermediate for the synthesis of a variety of other bioactive molecules, such as Schiff bases and fused heterocyclic systems.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and development to explore the chemical space around this scaffold and to generate novel therapeutic agents with potential applications in treating fungal infections and inflammatory diseases. The straightforward synthetic routes and the significant biological activities of the resulting derivatives underscore the importance of this chemical entity in medicinal chemistry.

References

Application Notes and Protocols: 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives. This document includes a summary of its biological activities, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Medicinal Chemistry Applications

The 1,4-benzoxazin-3-one scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position can significantly influence the pharmacological profile of the parent molecule. This compound serves as a key intermediate and a pharmacophore in the development of novel therapeutic agents.[1][2] Its derivatives have been explored for various applications, including:

  • Antifungal Activity: Derivatives of 6-chloro-1,4-benzoxazin-3-one have demonstrated significant potential as antifungal agents against various plant pathogenic fungi.[3][4]

  • Anti-inflammatory Activity: The 2H-1,4-benzoxazin-3(4H)-one scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing the ability to reduce the production of pro-inflammatory mediators.[5] A potential mechanism for this activity is the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[5]

  • Antioxidant Activity: Certain derivatives of 1,4-benzoxazine have been reported to possess antioxidant properties, capable of scavenging free radicals.[6]

  • Acetylcholinesterase (AChE) Inhibition: The 2H-1,4-benzoxazin-3(4H)-one scaffold has been identified as a potential framework for the design of acetylcholinesterase inhibitors, which are therapeutic targets for Alzheimer's disease.[5]

  • Herbicide and Agrochemical Applications: The parent compound, this compound, is also utilized in agricultural chemistry as a herbicide.[1]

Quantitative Data

The following tables summarize the quantitative biological activity data for derivatives of 6-chloro-1,4-benzoxazin-3-one.

Table 1: Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives [3][4]

Compound IDR Group on AcylhydrazoneTarget FungiEC50 (µg/mL)
5o2,4-dichlorophenylGibberella zeae23.17
5p4-chlorophenylCapsicum wilt26.76
5q4-bromophenylPellicularia sasakii26.66
5s4-methylphenylPhytophthora infestans15.37

Table 2: Antioxidant Activity of a 1,4-Benzoxazine Derivative [6]

Compound IDDescriptionAssayIC50 (µg/mL)
3hDerivative with chlorine and methyl substituentsDPPH radical scavenging53.33

Experimental Protocols

General Synthesis Protocol for 2H-1,4-Benzoxazin-3(4H)-one Derivatives

This protocol describes a general method for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives, which can be adapted for the synthesis of this compound.[7][8]

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-chlorophenol)

  • α-halo acetyl halide (e.g., 2-chloropropionyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add the substituted 2-aminophenol (1 equivalent) and anhydrous potassium carbonate (2 equivalents) to anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the α-halo acetyl halide (1.1 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2H-1,4-benzoxazin-3(4H)-one derivative.

Antifungal Activity Assay: Mycelium Growth Rate Method

This protocol outlines a method for assessing the in vitro antifungal activity of test compounds.[9][10]

Materials:

  • Fungal strains (e.g., Gibberella zeae, Phytophthora infestans)

  • Potato Dextrose Agar (PDA) medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes

  • Laminar flow hood

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • While the medium is still molten (around 45-50 °C), add the test compound to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • From a fresh culture of the test fungus, cut a 5 mm mycelial disc from the edge of the colony using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) for 3-7 days.

  • Measure the diameter of the fungal colony in two perpendicular directions daily.

  • Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group

    • dt = average diameter of the fungal colony in the treatment group

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.

Antioxidant Activity Assay: DPPH Free Radical Scavenging Method

This protocol describes a common method for evaluating the antioxidant potential of a compound.[1][11][12][13]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

  • Micropipettes

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

  • Prepare a series of dilutions of the test compound and the positive control in the same solvent.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control = absorbance of the control

    • A_sample = absorbance of the sample

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the scavenging percentage against the log of the compound concentration and performing a regression analysis.

Visualizations

Signaling Pathway

Nrf2_HO1_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Benzoxazinone 1,4-Benzoxazin-3-one Derivative Benzoxazinone->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Gene Transcription ARE->Gene_Expression activates HO1 HO-1 Gene_Expression->HO1 expresses Other_Enzymes Other Antioxidant Enzymes (e.g., NQO1) Gene_Expression->Other_Enzymes expresses Cellular_Protection Cellular Protection (Anti-inflammatory, Antioxidant) HO1->Cellular_Protection Other_Enzymes->Cellular_Protection

Caption: Nrf2-HO-1 signaling pathway activation by 1,4-benzoxazin-3-one derivatives.

Experimental Workflows

Synthesis_Workflow Start Start: Starting Materials (Substituted 2-aminophenol, α-halo acetyl halide) Reaction Reaction: - Add K₂CO₃ in DMF - Add α-halo acetyl halide - Reflux Start->Reaction Workup Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Recrystallize or Column Chromatography Workup->Purification Product Final Product: 2H-1,4-Benzoxazin-3(4H)-one Derivative Purification->Product

Caption: General workflow for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Bioassay_Workflow Start Start: Synthesized Compound Antifungal Antifungal Assay (Mycelium Growth Rate) Start->Antifungal Antioxidant Antioxidant Assay (DPPH Scavenging) Start->Antioxidant Data_Analysis_AF Data Analysis: - Measure colony diameter - Calculate % inhibition - Determine EC50 Antifungal->Data_Analysis_AF Data_Analysis_AO Data Analysis: - Measure absorbance - Calculate % scavenging - Determine IC50 Antioxidant->Data_Analysis_AO Results Biological Activity Profile Data_Analysis_AF->Results Data_Analysis_AO->Results

Caption: Workflow for the biological evaluation of synthesized compounds.

References

Synthesis of Novel Anticancer Agents from 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of novel anticancer agents derived from the scaffold 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. It includes comprehensive experimental protocols, quantitative data on the efficacy of synthesized compounds against various cancer cell lines, and diagrams illustrating the synthetic workflow and proposed mechanisms of action.

Introduction

The 1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] This application note focuses on the derivatization of this compound to generate novel compounds with potential as therapeutic agents. The protocols outlined below describe the synthesis of 1,2,3-triazole-linked derivatives, which have shown promising activity against various cancer cell lines by inducing DNA damage and apoptosis.[3][4]

Data Presentation

The following tables summarize the antiproliferative activity of synthesized benzoxazinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of the compounds' efficacy.

Table 1: Antiproliferative Activity of 2H-1,4-benzoxazin-3(4H)-one-linked 1,2,3-triazole Derivatives

CompoundHuh-7 (Liver) IC50 (μM)A549 (Lung) IC50 (μM)HCT-116 (Colon) IC50 (μM)MCF-7 (Breast) IC50 (μM)
c5 28.48---
c14 32.60---
c16 31.87---
c18 19.05---
14b -7.59--
14c -18.52--
3c -3.29--
5b ---17.08 µg/mL

Data compiled from multiple sources.[3][4] Note that IC50 values for compound 5b are reported in µg/mL.

Table 2: Activity of Benzoxazine-Purine Hybrids against Breast and Colon Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
9 4.06-
10 -4.80
12 3.395.20

Data from a study on benzoxazine-purine hybrids.[5]

Experimental Protocols

Protocol 1: Synthesis of 7-amino-2H-benzo[b][6][7]oxazin-3(4H)-one (Compound a)

This protocol describes the initial step in creating a key intermediate for further derivatization. The specific starting material for this step would be a nitrated precursor of this compound, which is then reduced to the amine.

Materials:

  • Nitrated this compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the nitrated benzoxazinone in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the hot solution through celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the desired amino-benzoxazinone.

Protocol 2: Synthesis of Terminal Alkyne Derivatives (Compound b)

This protocol details the coupling of the amino-benzoxazinone with an alkyne-containing carboxylic acid.

Materials:

  • 7-amino-2H-benzo[b][6][7]oxazin-3(4H)-one (Compound a)

  • 3-ethynylbenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • Dissolve Compound a in DMF.

  • Add 3-ethynylbenzoic acid, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the terminal alkyne derivative (Compound b ).

Protocol 3: Synthesis of 1,2,3-Triazole Derivatives (Compounds c1-c20)

This protocol describes the final "click chemistry" step to generate the target 1,2,3-triazole derivatives.

Materials:

  • Terminal alkyne derivative (Compound b )

  • Various azide compounds

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • Suspend Compound b and the desired azide in a mixture of tert-butanol and water.

  • Add a freshly prepared solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 1,2,3-triazole derivatives.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow Start 6-Chloro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one Nitration Nitration Start->Nitration Reduction Reduction (Fe/NH4Cl) Nitration->Reduction Intermediate_A 7-amino-benzoxazinone (Compound a) Reduction->Intermediate_A Coupling Amide Coupling (HATU, DIPEA) Intermediate_A->Coupling Intermediate_B Terminal Alkyne (Compound b) Coupling->Intermediate_B Click_Chemistry Click Chemistry (CuSO4, NaAsc) Intermediate_B->Click_Chemistry Final_Product 1,2,3-Triazole Derivatives (Anticancer Agents) Click_Chemistry->Final_Product Alkyne_Acid 3-ethynylbenzoic acid Alkyne_Acid->Coupling Azides Various Azides Azides->Click_Chemistry

Caption: Synthetic scheme for novel anticancer agents.

Proposed Mechanism of Action: DNA Damage and Apoptosis Induction

Mechanism_of_Action Compound Benzoxazinone Derivative DNA Tumor Cell DNA Compound->DNA Intercalation DNA_Damage DNA Damage DNA->DNA_Damage gH2AX Upregulation of γ-H2AX DNA_Damage->gH2AX Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy DNA_Damage->Autophagy Caspase7 Increased Caspase-7 Expression Apoptosis->Caspase7 Cell_Death Cancer Cell Death Caspase7->Cell_Death LC3 Enhanced LC3 Expression Autophagy->LC3 LC3->Cell_Death

Caption: Signaling pathway for anticancer activity.

Experimental Workflow for Anticancer Activity Screening

Screening_Workflow Start Synthesized Benzoxazinone Derivatives Treatment Treat Cells with Compounds Start->Treatment Cell_Culture Culture Human Cancer Cell Lines Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Western_Blot Western Blot (γ-H2AX, Caspase-7, LC3) Mechanism_Studies->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism_Studies->Flow_Cytometry Microscopy Fluorescence Microscopy (Autophagosome Formation) Mechanism_Studies->Microscopy

Caption: Workflow for anticancer screening.

References

Application Notes and Protocols for the Development of Antiviral Compounds Using 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one as a potential scaffold for the development of novel antiviral agents. Benzoxazinone derivatives have demonstrated a range of biological activities, including antiviral properties against various human pathogens. These notes are intended to guide researchers in the synthesis, characterization, and antiviral evaluation of compounds based on this heterocyclic core. While specific antiviral data for this compound is not extensively published, the protocols outlined herein provide a robust framework for its systematic evaluation.

Introduction to this compound in Antiviral Research

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of this core structure can significantly influence its physicochemical properties and biological activity, making it an attractive candidate for antiviral drug discovery. Research on related benzoxazinone and benzoxazole derivatives has indicated inhibitory activity against several viruses, including Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[1] Computational studies have also suggested that benzoxazinone derivatives may act as inhibitors of viral proteases, such as that of Herpes Simplex Virus Type 1 (HSV-1).[2]

The protocols and notes provided below are designed to facilitate the exploration of this compound and its derivatives as a novel class of antiviral compounds.

Synthesis Protocol

A proposed synthetic route for this compound is outlined below, based on established methods for the synthesis of similar benzoxazinone cores.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from the synthesis of related 2-methyl-4H-3,1-benzoxazin-4-one derivatives.

Materials:

  • 2-Amino-5-chlorophenol

  • 2-Bromopropionyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-5-chlorophenol (10 mmol) and anhydrous potassium carbonate (25 mmol) in anhydrous DMF (40 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add 2-bromopropionyl bromide (11 mmol) to the reaction mixture.

  • Heat the mixture to 80-90 °C and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 2.1: Synthetic Workflow

G start Start: 2-Amino-5-chlorophenol + K₂CO₃ in DMF step1 Add 2-Bromopropionyl bromide start->step1 step2 Reflux at 80-90°C step1->step2 step3 Quench with ice-water step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Wash with Brine step4->step5 step6 Dry over Na₂SO₄ step5->step6 step7 Evaporate Solvent step6->step7 step8 Column Chromatography step7->step8 end_node End: this compound step8->end_node

Caption: Synthetic workflow for this compound.

Antiviral Activity Screening Protocols

The following protocols are recommended for the initial screening of the antiviral activity of this compound and its derivatives.

Protocol 3.1: Cytotoxicity Assay

Prior to assessing antiviral efficacy, it is crucial to determine the cytotoxicity of the compound to the host cells.

Materials:

  • Host cell line (e.g., Vero, HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed the host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

  • Add the MTT reagent to each well and incubate for 4 hours.

  • Add solubilization buffer and read the absorbance at the appropriate wavelength.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Diagram 3.1: Cytotoxicity Assay Workflow

G seed Seed Host Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 viability Assess Cell Viability (e.g., MTT Assay) incubate2->viability analyze Calculate CC₅₀ viability->analyze

Caption: Workflow for determining the cytotoxicity (CC₅₀) of the test compound.

Protocol 3.2: Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound against plaque-forming viruses.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (e.g., HSV-1, Influenza A)

  • Serial dilutions of the test compound in serum-free medium

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Grow host cells to a confluent monolayer in multi-well plates.

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Pre-incubate the cells with the compound dilutions for 1-2 hours.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Wash the cells with PBS and add the overlay medium containing the respective compound dilutions.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control.

  • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

Diagram 3.2: Plaque Reduction Assay Workflow

G cells Confluent Host Cells treat Treat with Compound cells->treat infect Infect with Virus treat->infect overlay Add Overlay Medium with Compound infect->overlay incubate Incubate for Plaque Formation overlay->incubate stain Fix and Stain Plaques incubate->stain analyze Count Plaques and Calculate EC₅₀ stain->analyze

Caption: General workflow for the plaque reduction assay to determine antiviral efficacy.

Potential Mechanism of Action and Signaling Pathways

Based on studies of related benzoxazinone derivatives, potential antiviral mechanisms of action for this compound could involve the inhibition of key viral enzymes or interference with viral replication processes.

Potential Viral Targets:

  • Viral Proteases: As suggested by molecular docking studies on similar compounds, the benzoxazinone scaffold may interact with the active site of viral proteases, such as the serine protease of HSV, which is essential for viral replication.[2]

  • Viral Polymerases: Some heterocyclic compounds are known to inhibit viral DNA or RNA polymerases, thereby halting the replication of the viral genome.

Diagram 4.1: Potential Antiviral Mechanism of Action

G cluster_virus Viral Replication Cycle Viral Entry Viral Entry Uncoating Uncoating Replication Viral Genome Replication Assembly Viral Assembly Release Release Compound 6-Chloro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one Protease Viral Protease Compound->Protease Inhibition Polymerase Viral Polymerase Compound->Polymerase Inhibition Protease->Assembly Required for Polymerase->Replication Required for

Caption: Potential inhibition of viral protease and polymerase by the test compound.

Data Presentation

All quantitative data from the antiviral assays should be tabulated for clear comparison and analysis.

Table 5.1: Antiviral Activity and Cytotoxicity Data

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound e.g., HSV-1To be determinedTo be determinedTo be determined
Positive Control (e.g., Acyclovir) e.g., HSV-1Known valueKnown valueKnown value
...............

Conclusion and Future Directions

The application notes and protocols provided herein offer a comprehensive guide for the initial investigation of this compound as a potential antiviral agent. While direct experimental data for this specific compound is currently limited, the established antiviral activity of the broader benzoxazinone class warrants its exploration. Future research should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR), elucidation of the precise mechanism of action, and in vivo efficacy studies for promising lead compounds.

References

Application Notes and Protocols for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a versatile heterocyclic compound with significant relevance in the field of agrochemical research and development. This document outlines its role as a key intermediate in the synthesis of bioactive molecules, particularly herbicides and fungicides.[1] Detailed experimental protocols for its synthesis and its utilization in the preparation of related agrochemicals are provided, alongside quantitative data on the biological activity of analogous compounds.

Introduction

This compound belongs to the benzoxazinone class of compounds, which are recognized for their diverse biological activities.[2] The presence of a chlorine atom at the 6-position of the benzoxazinone ring has been shown to enhance herbicidal activity.[3] This makes the title compound a valuable building block for the discovery and development of new crop protection agents. Its structural features allow for selective action against various weed species, positioning it as a significant scaffold in modern agrochemical synthesis.[1]

Applications in Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex agrochemicals. The benzoxazinone core is a key pharmacophore in a range of biologically active molecules, including herbicides that inhibit protoporphyrinogen oxidase (PPO) and acetyl-CoA carboxylase (ACCase).[4][5][6]

A prominent example of an agrochemical sharing the 6-chlorobenzoxazole core is the herbicide Fenoxaprop-p-ethyl .[2][4] This post-emergence herbicide is highly effective for controlling annual and perennial grass weeds in various broadleaf crops.[4][7] Fenoxaprop-p-ethyl functions by inhibiting the ACCase enzyme, which is vital for fatty acid synthesis in grasses, leading to the disruption of cell membrane integrity and eventual weed death.[4]

While the direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, the protocols provided below illustrate its synthesis and the representative synthesis of Fenoxaprop-p-ethyl from a related 6-chlorobenzoxazole precursor, showcasing the synthetic utility of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a scientifically plausible method derived from the synthesis of the closely related compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.[2] It involves a two-step process starting from the readily available 4-chloro-2-aminophenol.

Step 1: Synthesis of 2-Bromo-N-(5-chloro-2-hydroxyphenyl)propanamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.3 g (0.1 mol) of 4-chloro-2-aminophenol in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 10.1 g (0.1 mol) of triethylamine to the cooled solution.

  • Add a solution of 21.6 g (0.1 mol) of 2-bromopropionyl bromide in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with 2 x 50 mL of 1M HCl, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain 2-Bromo-N-(5-chloro-2-hydroxyphenyl)propanamide.

Step 2: Intramolecular Cyclization to this compound

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add the purified 2-Bromo-N-(5-chloro-2-hydroxyphenyl)propanamide from the previous step.

  • Add 20.7 g (0.15 mol) of anhydrous potassium carbonate and 150 mL of anhydrous dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 153 °C) and maintain for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield this compound.

Protocol 2: Representative Synthesis of an Agrochemical - Fenoxaprop-p-ethyl

This protocol describes the synthesis of the herbicide Fenoxaprop-p-ethyl from a related precursor, 6-chloro-2-(p-hydroxy)phenoxy benzoxazole, illustrating the utility of the 6-chlorobenzoxazole scaffold.[8]

  • In a condensation kettle, sequentially add the solvent (e.g., toluene), 30g of 6-chloro-2-(p-hydroxy)phenoxy benzoxazole, and 30g of an acid binding agent (e.g., potassium carbonate).

  • Heat the mixture to dewater until no more water is collected in a Dean-Stark trap.

  • Add 0.5g of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • At 100°C, add 32g of ethyl p-toluenesulfonyl propionate dropwise over 2 hours.

  • Maintain the temperature for 6 hours after the addition is complete.

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to 60-90°C and wash with water until neutral.

  • Perform reduced pressure distillation to remove the solvent.

  • After desolvation, cool the residue to 70-90°C and add ethanol for solvent-out crystallization.

  • Cool the mixture to -2 to 2°C, discharge, centrifuge, and dry the product to obtain Fenoxaprop-p-ethyl.[8]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of a related benzoxazinone and the biological activity of various benzoxazinone derivatives.

Compound/ProcessParameterValueReference
Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Yield 80% [2]
Antifungal Activity of Benzoxazinone Derivatives
Compound 5o (6-Cl substituted) vs. G. zeaeEC5023.17 µg/mL[4]
Compound 5p (6-Cl substituted) vs. C. wiltEC5026.76 µg/mL[4]
Compound 5q (6-Cl substituted) vs. P. sasakiiEC5026.66 µg/mL[4]
Compound 5s (6-Cl substituted) vs. P. infestansEC5015.37 µg/mL[4]
Herbicidal Activity of Fenoxaprop-p-ethyl
Application Rate (cereals)Rate37 to 101 g a.i./ha
Application Rate (turfgrass)Rateup to 92 g a.i./ha (max 2 app.)

Visualizations

Synthesis Workflow

G cluster_synthesis Protocol 1: Synthesis of this compound A 4-Chloro-2-aminophenol C Acylation A->C B 2-Bromopropionyl bromide B->C D 2-Bromo-N-(5-chloro-2-hydroxyphenyl)propanamide C->D Step 1 E Intramolecular Cyclization (K2CO3, DMF, Reflux) D->E F This compound E->F Step 2

Caption: Synthesis of the target compound.

Application in Agrochemical Synthesis

G cluster_application Representative Application in Herbicide Synthesis A 6-Chlorobenzoxazole Precursor C Coupling Reaction A->C B Phenoxypropionic acid derivative B->C D Esterification C->D E Fenoxaprop-p-ethyl (ACCase Inhibiting Herbicide) D->E

Caption: Pathway to a commercial herbicide.

References

Application Notes and Protocols for the Synthesis of Fused Benzoxazinone Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of various fused benzoxazinone systems. Benzoxazinones are a significant class of heterocyclic compounds that are prevalent in natural products and serve as crucial scaffolds in medicinal chemistry and drug development. They exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document outlines selected, reliable methods for their synthesis, presents quantitative data in accessible formats, and illustrates key workflows and mechanisms.

I. Synthetic Methodologies and Comparative Data

This section summarizes the quantitative data for three distinct methods for synthesizing fused benzoxazinone systems. The tables below allow for easy comparison of yields and key characterization data for the synthesized compounds.

Method 1: Two-Step Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one

This method involves the initial formation of an N-acylated anthranilic acid intermediate, followed by cyclization to the benzoxazinone.

Table 1: Summary of Quantitative Data for the Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one

StepProductYieldMelting Point (°C)Spectroscopic Data
12-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)acetylamino]benzoic acid80%278-279IR (cm⁻¹): 1771, 1713, 1660, 2365-3280[1]
22-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one60% (overall 45%)261-263IR (cm⁻¹): 1766, 1711, 1647; ¹H-NMR (CDCl₃, δ ppm): 4.90 (s, 2H), 7.38-8.82 (m, 8H)[1]
Method 2: One-Pot Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones using Cyanuric Chloride/DMF

This efficient one-pot method utilizes an in situ generated iminium cation from cyanuric chloride and DMF as a cyclizing agent for the synthesis of various 2-aryl-4H-3,1-benzoxazin-4-ones from anthranilic acid and aryl chlorides.

Table 2: Synthesis of various 2-Aryl-4H-3,1-benzoxazin-4-ones

CompoundAr-GroupYieldMelting Point (°C)Key Spectroscopic Data
2a Phenyl85%122-124¹H-NMR (DMSO-d₆, δ ppm): 7.30-8.40 (m, 9H)[2]
2b 4-Nitrophenyl86%202-204IR (cm⁻¹): 1766, 1607, 1589, 1522[2]
2c 4-Bromophenyl89%184-185¹³C-NMR (DMSO-d₆, δ ppm): 117.5, 127.1, 127.4, 128.6, 129.2, 129.8, 130.2, 132.6, 137.4, 154.1, 156.2, 159.2[2]
2d Furan-3-yl79%89-91¹H-NMR (DMSO-d₆, δ ppm): 7.00 (dd, 1H), 7.59-7.64 (m, 2H), 7.89-7.92 (m, 2H), 8.16 (ddd, 1H), 8.55 (dd, 1H)[2]
Method 3: Synthesis of Sulfur-Containing Benzo[b]pyrrolo[2,1-c][1][3]oxazine-3,9-diones

This protocol describes a visible-light-promoted radical cyclization process to construct a more complex, sulfur-containing fused benzoxazinone system.

Table 3: Synthesis of various Sulfur-Containing Benzo[b]pyrrolo[2,1-c][1][3]oxazine-3,9-diones

CompoundYieldMelting Point (°C)Key Spectroscopic Data
3a Phenylp-Tolyl76%170-173¹H NMR (CDCl₃, δ ppm): 2.24 (s, 3H), 3.11-3.17 (m, 1H), 3.30-3.36 (m, 1H), 3.72 (s, 1H), 3.85-3.90 (m, 1H), 4.23-4.26 (m, 1H), 6.34-6.41 (m, 2H), 6.96 (d, 2H), 7.08 (d, 2H), 7.15 (d, 2H), 7.24-7.33 (m, 3H)[3]
3b p-Tolylp-Tolyl64%144-147¹³C NMR (CDCl₃, δ ppm): 21.1, 21.3, 38.7, 41.3, 66.1, 79.2, 127.8, 128.1, 129.0, 129.5, 129.8, 131.7, 133.1, 134.0, 137.7, 139.7, 142.7, 154.1, 166.2, 194.5[3]
3h Methylp-Tolyl30%160-163HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₉H₁₉NO₃NaS 364.0983; found: 364.0984[4]
3p PhenylNaphthalen-2-yl72%167-169IR (KBr, cm⁻¹): 2327, 2313, 1712, 1679, 1384, 1098, 1065, 1010, 824, 752, 703[3]

II. Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Protocol 1: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one[1]

Step 1: Synthesis of 2-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)acetylamino]benzoic acid

  • To a solution of anthranilic acid (1.87 g, 0.0136 mol) in chloroform (50 mL), add triethylamine (1.8 mL).

  • Prepare N-phthaloylglycyl chloride by refluxing N-phthaloylglycine (2.79 g) with thionyl chloride (9.8 mL) and a drop of triethylamine for 8 hours. Remove excess thionyl chloride by distillation with toluene.

  • Add the prepared N-phthaloylglycyl chloride (0.0136 mol), dissolved in a small amount of toluene and 10 mL of chloroform, dropwise to the anthranilic acid solution.

  • Stir the mixture at room temperature for 8 hours.

  • Wash the reaction mixture three times with distilled water.

  • Evaporate the solvent under vacuum.

  • Recrystallize the resulting solid from ether to obtain the product.

Step 2: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one

  • In a 100 mL round-bottom flask, dissolve the product from Step 1 (1 g) in toluene (50 mL) and add triethylamine (0.457 mL).

  • Add cyanuric chloride (0.553 g) portion-wise over ten minutes.

  • Reflux the solution for one week.

  • After cooling, wash the reaction mixture with a saturated solution of sodium bicarbonate (50 mL) and then with distilled water (50 mL).

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under vacuum.

  • Recrystallize the resulting crystals from ether to obtain the final product.

Protocol 2: One-Pot Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one (2a)[2]
  • To a stirred solution of anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3 mmol) in chloroform (10 mL), add benzoyl chloride (0.349 mL, 3 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, dissolve cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) to obtain a light yellow solution.

  • Add the cyanuric chloride/DMF solution to the reaction mixture.

  • Stir for an additional 4 hours at room temperature.

  • Evaporate the solvent under vacuum.

  • Pour the residue into a mixture of distilled water (20 mL) and ice.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.

Protocol 3: Synthesis of 1-Phenyl-2-(p-tolylthio)-5,6,7a,8-tetrahydro-3H,9H-benzo[b]pyrrolo[2,1-c][1][3]oxazine-3,9-dione (3a)[3]
  • In a test tube, combine N-(2-hydroxyethyl)-N-(4-methoxyphenyl)-3-phenylpropiolamide (0.20 mmol), 4-methylbenzenethiol (0.30 mmol, 1.5 equiv), and acetonitrile (2.0 mL).

  • Add HCl (0.15 mL, 2.0 M solution) to the mixture.

  • Stir the mixture under air at 60 °C with irradiation from a 2.5 W blue LED for 12 hours, or until the starting material is completely consumed (monitored by TLC).

  • Treat the reaction mixture with saturated NaHCO₃ solution (2.0 mL).

  • Extract the product with ethyl acetate (3 x 2.0 mL).

  • Combine the organic layers and dry with anhydrous Na₂SO₄.

  • Remove the solvent under vacuum.

  • Purify the residue by silica gel chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the desired product.

III. Visualizations: Workflows and Mechanisms

The following diagrams illustrate key aspects of the synthesis and evaluation of fused benzoxazinone systems.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase Start Starting Materials (e.g., Anthranilic Acid) Reaction Chemical Synthesis (e.g., Cyclocondensation) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Library Fused Benzoxazinone Library Characterization->Library Primary Primary Screening (e.g., Cell Viability Assay) Library->Primary Secondary Secondary Screening (e.g., IC50 Determination) Primary->Secondary Lead Lead Compound Identification Secondary->Lead

Caption: General workflow for the synthesis and biological screening of fused benzoxazinones.

G AnthranilicAcid Anthranilic Acid Intermediate N-Acyl Anthranilic Acid Intermediate AnthranilicAcid->Intermediate N-Acylation AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate N-Acylation TEA Triethylamine TEA->Intermediate N-Acylation Benzoxazinone 2-Substituted-4H-3,1-benzoxazin-4-one Intermediate->Benzoxazinone Intramolecular Cyclization CyclizingAgent Cyclizing Agent (e.g., Cyanuric Chloride/DMF) CyclizingAgent->Benzoxazinone Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Caption: Structure-activity relationship of 2-aryl-benzoxazinones against MCF-7 breast cancer cells.

IV. Biological Activity

Fused benzoxazinones are of significant interest due to their diverse biological activities. The following table summarizes the in vitro cytotoxic activity of selected benzoxazinone derivatives against various cancer cell lines, highlighting their potential as anticancer agents.

Table 4: Anticancer Activity of Selected Fused Benzoxazinone Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
PyrrolobenzoxazinonesSKS63MCF-7~5[3]
PyrrolobenzoxazinonesSKS65MDA-MB-231~7.5[3]
1,4-Benzoxazine Derivatives7d (4-bromophenyl pendant)MCF-722.6[2]
1,4-Benzoxazine Derivatives7d (4-bromophenyl pendant)HT-2913.4[2]
3,4-Dihydro-2H-1,4-benzoxazines2b MCF-72.27[5]
3,4-Dihydro-2H-1,4-benzoxazines4b HCT-1167.63[5]

Additionally, pyrrolobenzoxazinones have demonstrated significant antibacterial activity, with IC₅₀ values ranging from 0.034 to 15.4 µM against various Gram-positive and Gram-negative bacterial strains[3]. These findings underscore the potential of fused benzoxazinone scaffolds in the development of novel therapeutic agents. Further optimization through medicinal chemistry approaches could lead to the discovery of potent and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol

A two-step synthetic approach is commonly employed for the synthesis of this compound. The first step involves the synthesis of the benzoxazinone core, followed by methylation at the C2 position.

Step 1: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

A common method for the synthesis of the 1,4-benzoxazin-3(4H)-one core involves the cyclization of an N-substituted 2-aminophenol derivative.[1][2]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (1 equivalent), potassium carbonate (2 equivalents), and anhydrous dimethylformamide (DMF).[2]

  • Reaction Conditions: Heat the mixture to reflux (approximately 150-155 °C) for 90 minutes.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into cold water.[2] The crude product may precipitate. Extract the aqueous mixture with ethyl acetate.[2] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a colorless solid.[2]

Step 2: C2-Methylation of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

The introduction of the methyl group at the C2 position is typically achieved via alkylation of the enolate intermediate.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am getting a very low yield in the first step (cyclization). What could be the issue?

A1: Low yields in the cyclization step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reflux time is adequate by monitoring the reaction with TLC until the starting material is consumed.

  • Moisture: The presence of water can interfere with the reaction. Use anhydrous DMF and ensure all glassware is thoroughly dried.

  • Base Strength: Potassium carbonate is a common base for this reaction, but if the reaction is sluggish, a stronger base might be required. However, stronger bases can also promote side reactions.

  • Work-up Losses: The product might have some solubility in water. Ensure thorough extraction during the work-up.

Q2: During the methylation step, I am observing the formation of multiple products. What are the likely side products and how can I avoid them?

A2: The primary issue in the alkylation of the benzoxazinone scaffold is the potential for both C-alkylation and N-alkylation. The desired product is the C2-alkylated isomer, while the N4-alkylated compound is a common side product.

  • Controlling Regioselectivity: The choice of base and reaction conditions can influence the C/N alkylation ratio.

    • Kinetic vs. Thermodynamic Control: C-alkylation is often favored under kinetically controlled conditions (strong, bulky, non-nucleophilic bases at low temperatures), while N-alkylation can be favored under thermodynamic control (weaker bases, higher temperatures).

    • Hard and Soft Acids and Bases (HSAB) Theory: Softer electrophiles (like methyl iodide) tend to favor C-alkylation, which is the softer nucleophilic site (the enolate carbon).

Parameter Condition Favoring C-Alkylation (Desired) Condition Favoring N-Alkylation (Side Product)
Base Strong, bulky, non-nucleophilic (e.g., LDA, NaHMDS)Weaker bases (e.g., K2CO3, NaH)
Temperature Low temperature (-78 °C to 0 °C)Room temperature to elevated temperatures
Solvent Aprotic, non-polar (e.g., THF, Dioxane)Polar aprotic (e.g., DMF)
Alkylating Agent Soft electrophile (e.g., Methyl iodide)Harder electrophiles

Q3: My final product is difficult to purify. What are some recommended purification strategies?

A3: Purification challenges often arise from the presence of closely related isomers (C- vs. N-alkylated) or unreacted starting material.

  • Column Chromatography: This is the most effective method for separating C- and N-alkylated isomers. A careful selection of the eluent system is crucial. A gradual increase in the polarity of the eluent (e.g., a gradient of 0% to 20% ethyl acetate in hexane) can provide good separation.

  • Recrystallization: If the product is a solid and one isomer is significantly more abundant, recrystallization can be an effective purification method.

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q4: The NMR spectrum of my final product is complex. How can I confirm the structure of the C2-methylated product?

A4: Distinguishing between the C2 and N4 methylated isomers can be achieved by careful analysis of the 1H and 13C NMR spectra.

  • 1H NMR:

    • C2-Methylated Product: You should observe a quartet for the proton at the C2 position (if the methyl group is introduced) and a doublet for the methyl protons.

    • N4-Methylated Product: A singlet corresponding to the N-methyl group will be present, and the methylene protons at the C2 position will likely appear as a singlet.

  • 13C NMR: The chemical shift of the methyl carbon will be different for the C- and N-alkylated products.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity of the methyl group to either the C2 or N4 position.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methylation start1 Starting Material (2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide) reaction1 Reaction (K2CO3, DMF, Reflux) start1->reaction1 workup1 Work-up & Isolation (Water, Ethyl Acetate Extraction) reaction1->workup1 purification1 Purification (Recrystallization) workup1->purification1 intermediate Intermediate (6-Chloro-2H-1,4-benzoxazin-3(4H)-one) purification1->intermediate start2 Intermediate (6-Chloro-2H-1,4-benzoxazin-3(4H)-one) reaction2 Reaction (LDA, THF, -78°C then CH3I) start2->reaction2 workup2 Work-up & Isolation (NH4Cl quench, Extraction) reaction2->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product Final Product (this compound) purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_sm_present Troubleshooting: Incomplete Reaction cluster_no_sm Troubleshooting: Product Loss start Low Yield or No Reaction check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present no_sm No SM, Low Yield of Product (P) check_sm->no_sm No SM increase_time Increase Reaction Time sm_present->increase_time check_temp Verify Reaction Temperature sm_present->check_temp check_reagents Check Reagent Quality (Base, Solvent) sm_present->check_reagents workup_loss Optimize Work-up (e.g., more extractions) no_sm->workup_loss purification_loss Optimize Purification (e.g., different column conditions) no_sm->purification_loss degradation Consider Product Degradation no_sm->degradation

Caption: Troubleshooting decision tree for low reaction yield.

alkylation_pathway cluster_c_alkylation C-Alkylation (Kinetic Control) cluster_n_alkylation N-Alkylation (Thermodynamic Control) start 6-Chloro-2H-1,4-benzoxazin-3(4H)-one + Base ambident Ambident Nucleophile (Enolate/Amide Anion) start->ambident c_attack Attack from C2 ambident->c_attack + CH3I n_attack Attack from N4 ambident->n_attack + CH3I c_product Desired Product (6-Chloro-2-methyl-...) c_attack->c_product c_conditions Conditions: - Strong, bulky base (LDA) - Low Temperature (-78°C) - Soft electrophile (CH3I) c_attack->c_conditions n_product Side Product (6-Chloro-4-methyl-...) n_attack->n_product n_conditions Conditions: - Weaker base (K2CO3) - Higher Temperature - Polar solvent (DMF) n_attack->n_conditions

Caption: Competitive pathways for C- vs. N-alkylation.

References

Technical Support Center: Purification of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.

Q1: My compound, this compound, is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Potential Cause: The solvent polarity may not be suitable for dissolving the compound, even at elevated temperatures.

  • Solution:

    • Increase Solvent Volume: Add a small, incremental amount of the hot solvent to the mixture. Stir and continue to heat the solution to its boiling point.

    • Solvent Re-evaluation: If the compound remains insoluble after adding a significant amount of additional solvent, the chosen solvent is likely unsuitable. A different solvent or a mixed solvent system should be considered. Refer to the Solvent Selection Guidelines in the FAQ section.

    • Mixed Solvent System: If your compound is highly soluble in one solvent (e.g., dichloromethane) but insoluble in another (e.g., hexane), you can use a mixed solvent system. Dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the hot "poor" solvent until the solution becomes slightly turbid.

Q2: The compound dissolved in the hot solvent, but no crystals are forming upon cooling. How can I induce crystallization?

A2: The absence of crystal formation upon cooling is a common issue, often due to a supersaturated solution or the lack of nucleation sites.

  • Potential Causes:

    • The solution is not yet saturated.

    • The cooling process is too slow, or the solution is not cooled to a low enough temperature.

    • Lack of nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to start forming.[1][2]

      • Seed Crystals: If available, add a few small crystals of pure this compound to the cooled solution.[1][2] These "seed" crystals will act as templates for further crystal growth.

    • Increase Concentration: If nucleation techniques are unsuccessful, it's possible too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again.[1][2]

    • Further Cooling: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.

Q3: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[3]

  • Potential Causes:

    • The compound's melting point is lower than the temperature at which it is precipitating from the solution. The melting point for this compound is in the range of 212-218 °C.[2]

    • High concentration of impurities.

    • Rapid cooling of the solution.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.[1][3]

    • Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

    • Change Solvent: If oiling out persists, consider using a different solvent with a lower boiling point.

    • Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield indicates that a significant portion of the purified compound was not recovered.

  • Potential Causes:

    • Using an excessive amount of solvent, which leaves a large amount of the product dissolved in the mother liquor.[1][3]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent.

    • Incomplete crystallization due to insufficient cooling time or temperature.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent Premature Crystallization: If performing a hot filtration step, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.

    • Optimize Crystal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

    • Maximize Crystallization Time: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath for an adequate amount of time to ensure maximum crystal formation.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below. For this compound, a polar aprotic or moderately polar protic solvent is often a good starting point. A systematic approach to solvent selection involves testing the solubility of a small amount of the crude product in various solvents at room temperature and with heating.

Q2: Why is slow cooling important for successful recrystallization?

A2: Slow cooling is crucial for the formation of large, pure crystals. When a solution is cooled slowly, the crystal lattice forms in an orderly fashion, which tends to exclude impurity molecules. Rapid cooling can trap impurities within the crystal structure and often leads to the formation of smaller, less pure crystals or the "oiling out" of the product.

Q3: How can I improve the purity of my final product?

A3: To enhance the purity of the recrystallized this compound:

  • Ensure Complete Dissolution: Make sure all of the desired compound is dissolved in the hot solvent, leaving behind any insoluble impurities.

  • Perform a Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool.

  • Wash Crystals Properly: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Repeat the Recrystallization: If the product is still not pure enough after one recrystallization, a second recrystallization can be performed.

Q4: What should I do if recrystallization fails to purify my compound?

A4: If recrystallization does not yield a product of sufficient purity, or if significant material is lost during the process, alternative purification techniques should be considered. These may include:

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

  • Sublimation: If the compound has a sufficiently high vapor pressure, sublimation can be an excellent purification method.

Quantitative Data

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. This information is intended to assist in the initial solvent screening process.

SolventPolarity IndexSolubility at Room Temp. (25°C)Solubility at Boiling PointSuitability for Recrystallization
Water10.2InsolubleInsolublePoor (as a single solvent)
Ethanol5.2Sparingly SolubleSolubleGood
Methanol6.6Sparingly SolubleSolubleGood
Acetone5.1SolubleVery SolubleFair (may require a co-solvent)
Ethyl Acetate4.4Sparingly SolubleSolubleGood
Dichloromethane3.4SolubleVery SolublePoor (high solubility at room temp.)
Toluene2.4Sparingly SolubleSolubleGood
Hexane0.1InsolubleSparingly SolubleGood (as an anti-solvent)

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the scale of the experiment and the purity of the crude material.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol, toluene, or ethyl acetate).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and a boiling chip.

    • Heat the mixture to the boiling point of the solvent with constant stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Preheat a funnel with filter paper by pouring a small amount of the hot solvent through it.

    • Quickly filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to room temperature dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out occurs? crystals_form->oiling_out No collect_crystals Collect, wash, and dry crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Induce crystallization: - Scratch flask - Add seed crystal - Concentrate solution oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Reheat to dissolve oil, add more solvent, cool slowly oiling_out->troubleshoot_oiling_out Yes end Pure Product collect_crystals->end troubleshoot_no_crystals->cool re_evaluate Recrystallization failed. Consider alternative solvent or purification method. troubleshoot_no_crystals->re_evaluate troubleshoot_oiling_out->cool troubleshoot_oiling_out->re_evaluate

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocols

A reliable synthetic route to this compound involves a two-step process starting from 2-amino-5-chlorophenol. The following protocol is based on established methods for the synthesis of similar 1,4-benzoxazin-3-one derivatives.

Step 1: Synthesis of 2-bromo-N-(4-chloro-2-hydroxyphenyl)propanamide

  • In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorophenol (10.0 g, 69.6 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (10.7 mL, 76.6 mmol) to the stirred solution.

  • In a separate dropping funnel, dissolve 2-bromopropionyl bromide (9.0 mL, 87.0 mmol) in 20 mL of anhydrous dichloromethane.

  • Add the 2-bromopropionyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 2-bromo-N-(4-chloro-2-hydroxyphenyl)propanamide.

Step 2: Intramolecular Cyclization to this compound

  • To a 250 mL round-bottom flask, add the purified 2-bromo-N-(4-chloro-2-hydroxyphenyl)propanamide from Step 1 (10.0 g, 35.9 mmol) and 100 mL of anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (9.9 g, 71.8 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 400 mL of ice-water.

  • Stir the mixture for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of 2-bromo-N-(4-chloro-2-hydroxyphenyl)propanamide (Step 1) 1. Incomplete reaction. 2. Degradation of 2-bromopropionyl bromide. 3. Insufficient base.1. Extend the reaction time and continue monitoring by TLC. 2. Use freshly distilled or a new bottle of 2-bromopropionyl bromide. 3. Ensure the triethylamine is anhydrous and use a slight excess (1.1-1.2 equivalents).
Formation of multiple products in Step 1 1. O-acylation of the phenolic hydroxyl group. 2. Di-acylation of the starting material.1. Maintain the reaction temperature at 0 °C during the addition of the acyl bromide. 2. Use a controlled stoichiometry of the acylating agent.
Low yield of this compound (Step 2) 1. Incomplete cyclization. 2. Presence of water in the reaction. 3. Ineffective base.1. Increase the reaction temperature to 100-110 °C or prolong the reaction time. 2. Ensure all reagents and solvents are anhydrous. 3. Use a stronger base like cesium carbonate or ensure the potassium carbonate is finely powdered and dry.
Formation of a dark-colored reaction mixture or tar-like substance 1. Decomposition of starting materials or product at high temperatures. 2. Side reactions due to impurities.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of the starting materials, especially the 2-bromo-N-(4-chloro-2-hydroxyphenyl)propanamide.
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products.1. Optimize the reaction conditions to drive the reaction to completion. 2. Utilize a different solvent system for recrystallization or employ preparative HPLC for purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine in the first step of the synthesis?

A1: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the N-acylation reaction between the amino group of 2-amino-5-chlorophenol and 2-bromopropionyl bromide. This prevents the protonation of the starting amine, which would render it unreactive.

Q2: Why is it important to control the temperature during the addition of 2-bromopropionyl bromide?

A2: Controlling the temperature at 0 °C is crucial to favor the N-acylation over the O-acylation of the phenolic hydroxyl group. At higher temperatures, the hydroxyl group becomes more nucleophilic, leading to the formation of the undesired O-acylated side product.

Q3: Can other bases be used for the intramolecular cyclization in Step 2?

A3: Yes, other inorganic bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be used. Cesium carbonate is often more effective in promoting intramolecular cyclizations due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. Sodium hydride is a stronger base but requires more stringent anhydrous conditions.

Q4: What are the key parameters to optimize for improving the yield of the final product?

A4: The key parameters to optimize are:

  • Reaction Temperature: Fine-tuning the temperature for both steps can significantly impact yield and purity.

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid product degradation.

  • Base: The choice and amount of base in both steps are critical for reaction efficiency.

  • Solvent: The polarity and aprotic nature of the solvent in the cyclization step can influence the reaction rate.

Q5: How does the chloro substituent on the aromatic ring affect the reaction?

A5: The chloro group is an electron-withdrawing group, which can decrease the nucleophilicity of both the amino and hydroxyl groups of the starting material. This may necessitate slightly harsher reaction conditions (e.g., longer reaction times or higher temperatures) compared to the synthesis of non-halogenated analogs.

Visualizing the Experimental Workflow and Related Signaling Pathways

To aid in understanding the experimental process and the biological relevance of the synthesized compound, the following diagrams have been generated.

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification A 2-Amino-5-chlorophenol C 2-bromo-N-(4-chloro-2-hydroxyphenyl)propanamide A->C Triethylamine, DCM, 0°C to RT B 2-Bromopropionyl bromide B->C D 6-Chloro-2-methyl-2H-1,4- benzoxazin-3(4H)-one C->D K2CO3, DMF, 90°C E Column Chromatography C->E F Recrystallization D->F

A simplified workflow for the synthesis of this compound.

1,4-Benzoxazin-3-one derivatives have been identified as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. The following diagrams illustrate these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 6-Chloro-2-methyl-2H-1,4- benzoxazin-3(4H)-one Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits G cluster_nucleus Nucleus DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates Cdc25C Cdc25C CHK1->Cdc25C Inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB Activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inhibitor 1,4-Benzoxazin-3-one Derivatives Inhibitor->DNA_Damage Induces

Stability of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 1,4-Benzoxazin-3-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on assessing the stability of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone derivatives in various solvents. Please note that while specific experimental data for this exact compound is not extensively available in public literature, this guide is built upon established principles of chemical stability testing and data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound.[1] Derivatives of the 1,4-benzoxazin-3(4H)-one core are recognized for a wide range of biological activities and are used as key intermediates in the development of pharmaceuticals and agrochemicals, such as herbicides.[2][3] Its chemical structure makes it a subject of interest for creating more complex bioactive molecules.[2]

Q2: What are the key structural features of this compound that might influence its stability?

A2: The stability of this compound is primarily influenced by the lactam (cyclic amide) functionality within the oxazine ring. This group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening. The benzene ring is substituted with a chlorine atom, which is generally stable but can influence the electronic properties and reactivity of the entire molecule.

Q3: What are the typical degradation pathways for benzoxazinone derivatives?

A3: Based on related compounds, the most common degradation pathway is the hydrolysis of the amide bond in the oxazine ring.[4] This can lead to the formation of an amino-chlorophenol derivative.[5][6] Other potential degradation routes include oxidation and photolysis, especially if the compound is exposed to light or oxidizing agents. For example, some benzoxazinoids degrade into benzoxazolinones, which can be further transformed into aminophenoxazinones.[7][8][9]

Q4: Which analytical techniques are best suited for stability studies of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products.[10] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information on isolated degradation products.[10]

Troubleshooting Guide for Stability Experiments

Issue 1: Rapid degradation of the compound is observed in my initial HPLC analysis, even in a neutral solvent like acetonitrile.

  • Possible Cause: The compound may be sensitive to light (photodegradation) or trace impurities in the solvent. Phenoxazine derivatives, a related class of compounds, are known to be highly susceptible to photodegradation.[12]

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment using amber vials or cover your glassware with aluminum foil to minimize light exposure.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to avoid degradation catalyzed by acidic, basic, or metallic impurities.

    • Control Temperature: Store samples at a reduced temperature (e.g., 4°C) before analysis to slow down potential degradation.

Issue 2: I am seeing multiple new peaks in my chromatogram after forced degradation, but I cannot identify them.

  • Possible Cause: Forced degradation studies (using acid, base, peroxide, heat, or light) are designed to produce multiple degradation products.

  • Troubleshooting Steps:

    • LC-MS Analysis: The most effective way to get initial structural information is to analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of each new peak.[10]

    • Predict Degradation Products: Based on the compound's structure, predict likely transformations (e.g., hydrolysis, oxidation). The primary degradation pathway for similar compounds involves the opening of the heterocyclic ring.[13] Compare the measured masses with your predicted structures.

    • Literature Review: Search for degradation studies of structurally similar benzoxazinones to see if similar degradation products have been reported.[14]

Issue 3: My mass balance is poor. The decrease in the parent compound peak does not match the increase in degradant peaks.

  • Possible Cause: Some degradation products may not be UV-active at the wavelength you are using, or they may be volatile or insoluble and thus not detected by HPLC.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector can scan a range of UV-visible wavelengths. Analyze your chromatogram at different wavelengths to see if any "hidden" peaks appear.

    • Change Chromatographic Conditions: Some degradants might be highly polar or non-polar and may be sticking to the column or eluting with the solvent front. Try a different column or modify your mobile phase gradient.

    • Consider Non-Chromatographic Techniques: If you suspect volatile or insoluble products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR of the entire sample might provide additional information.

Methodology: Forced Degradation Protocol

This section outlines a general protocol for conducting forced degradation studies to understand the stability of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water).

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. (Note: Base hydrolysis is often faster than acid hydrolysis for lactams).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines suggest an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15] A control sample should be wrapped in foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a validated HPLC-UV method. An LC-MS method should be used in parallel to identify degradants.

4. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the relative retention times and peak areas of all degradation products.

  • Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is "stability-indicating."

Workflow for Stability Testing

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Stressing) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Sample & Neutralize acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS Analysis sampling->lcms eval Assess Degradation & Mass Balance hplc->eval lcms->eval

Caption: Workflow for a forced degradation study.

Data Summary and Interpretation

While specific quantitative data for this compound is not publicly available, the following table illustrates how stability data should be structured and presented. Researchers should populate this table with their own experimental results.

Table 1: Example Stability Data Summary for this compound

Stress ConditionTime (hours)Assay of Parent (%)No. of DegradantsMajor Degradant RRT*
0.1 M HCl (60°C) 2485.220.78
0.1 M NaOH (RT) 445.730.55, 0.82
3% H₂O₂ (RT) 2492.111.15
Thermal (80°C) 4898.50N/A
Photolytic 2478.940.65, 0.91

*RRT: Relative Retention Time (relative to the parent compound)

Plausible Degradation Pathway: Hydrolysis

The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the lactam bond. This would result in the opening of the heterocyclic ring to form an N-substituted 2-amino-5-chlorophenol derivative.

G parent 6-Chloro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one intermediate Ring-Opened Intermediate (N-substituted 2-amino-5-chlorophenol) parent->intermediate Hydrolysis (H⁺ or OH⁻)

Caption: Plausible hydrolytic degradation pathway.

References

Technical Support Center: N-alkylation of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my N-alkylation reaction showing low to no yield?

Answer: Low or no yield in the N-alkylation of this compound can be attributed to several factors, primarily related to the deprotonation of the nitrogen atom and the reactivity of the alkylating agent.

Troubleshooting Steps:

  • Evaluate the Base: The choice and amount of base are critical for the deprotonation of the benzoxazinone nitrogen.

    • Insufficient Base Strength: Weak bases may not be strong enough to deprotonate the N-H bond effectively. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent.

    • Base Stoichiometry: Ensure at least a slight excess of the base (1.1-1.5 equivalents) is used to drive the deprotonation to completion.

  • Assess the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts reactivity.

    • Leaving Group Ability: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can improve the reaction rate.[1]

    • Steric Hindrance: Highly branched or bulky alkylating agents will react slower due to steric hindrance.

  • Optimize Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of reaction as they can solvate the cation of the base and do not interfere with the nucleophile.[2][3] Ensure the solvent is anhydrous, as water can quench the base and the deprotonated intermediate.

    • Temperature: Increasing the reaction temperature can enhance the rate of reaction, especially with less reactive alkylating agents.[1] However, excessive heat can lead to side reactions. A typical starting point is room temperature, with gradual heating to 50-80 °C if the reaction is sluggish.

Workflow for Troubleshooting Low Yield

G start Low/No Yield Observed check_base Evaluate Base (Strength & Stoichiometry) start->check_base check_alkylating_agent Assess Alkylating Agent (Leaving Group & Sterics) start->check_alkylating_agent check_conditions Optimize Conditions (Solvent & Temperature) start->check_conditions solution_base Use Stronger Base (e.g., NaH) Increase Equivalents (1.1-1.5) check_base->solution_base solution_alkylating_agent Switch to Alkyl Iodide/Bromide Use Less Hindered Agent check_alkylating_agent->solution_alkylating_agent solution_conditions Use Anhydrous Polar Aprotic Solvent (DMF) Increase Temperature Incrementally check_conditions->solution_conditions end Improved Yield solution_base->end solution_alkylating_agent->end solution_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing a significant amount of a side product. How can I identify and minimize it?

Answer: A common side reaction in the alkylation of benzoxazinones is O-alkylation, where the alkyl group attaches to the oxygen of the carbonyl group instead of the nitrogen. The ratio of N- to O-alkylation can be influenced by the reaction conditions.

Troubleshooting Steps:

  • Identify the Side Product: Use analytical techniques like NMR and Mass Spectrometry to confirm the structure of the side product. The O-alkylated product will have a different chemical shift for the protons on the alkyl group and will lack the N-H proton signal.

  • Modify Reaction Conditions to Favor N-Alkylation:

    • Solvent: The choice of solvent can influence the site of alkylation. Protic solvents can favor N-alkylation by hydrogen bonding with the carbonyl oxygen, but are generally not used with strong bases. In polar aprotic solvents like DMF, the harder oxygen atom is less solvated, which can sometimes lead to more O-alkylation. Experimenting with different polar aprotic solvents like acetonitrile might alter the product ratio.

    • Counter-ion: The counter-ion of the base can affect the nucleophilicity of the resulting anion. Using sodium or potassium bases can lead to different N/O selectivity. For instance, using a silver salt of the benzoxazinone in a non-polar solvent has been reported to favor O-alkylation in similar systems, a condition to be avoided if N-alkylation is desired.[4]

    • Temperature: Lowering the reaction temperature may increase the selectivity for N-alkylation, as it often favors the thermodynamically more stable product.

Logical Relationship for N- vs. O-Alkylation

G substrate This compound + Base + Alkyl Halide conditions Reaction Conditions (Solvent, Temperature, Counter-ion) substrate->conditions n_alkylation Desired Product: N-Alkylation o_alkylation Side Product: O-Alkylation conditions->n_alkylation Favored by: Polar Aprotic Solvents (e.g., DMF) K2CO3 or NaH conditions->o_alkylation May be favored by: Different solvents Specific counter-ions (e.g., Ag+)

Caption: Factors influencing N- versus O-alkylation.

Question 3: How can I purify my N-alkylated product effectively?

Answer: Purification can be challenging due to the similar polarities of the starting material and the product, as well as potential side products.

Troubleshooting Steps:

  • Work-up Procedure:

    • After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate is a standard procedure.[5] Washing the organic layer with brine can help remove residual water and some polar impurities.[5]

  • Chromatography:

    • Column Chromatography: This is the most common method for purification. A solvent system of ethyl acetate and hexane is a good starting point. A gradual increase in the polarity of the eluent should allow for the separation of the less polar N-alkylated product from the more polar starting material (which contains an N-H bond).

    • Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system before running a column. The product should have a higher Rf value than the starting material.

  • Recrystallization:

    • If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the N-alkylation of this compound?

A1: A general protocol is provided below. Note that optimization of equivalents, temperature, and time will be necessary for specific alkylating agents.

Q2: Which bases are most effective for this reaction?

A2: Strong, non-nucleophilic bases are generally preferred. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2][3] The choice depends on the reactivity of the alkylating agent and the desired reaction rate.

Q3: What are the best solvents to use?

A3: Anhydrous polar aprotic solvents are ideal. Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.[2][3] It is crucial to use dry solvents to prevent unwanted side reactions.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis can often reduce reaction times and improve yields in N-alkylation reactions. It is a viable alternative to conventional heating, but conditions will need to be carefully optimized.

Experimental Protocols

General Protocol for N-Alkylation using Potassium Carbonate

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask to create a stirrable suspension.

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions that can be used as a starting point for optimization. Yields are hypothetical and will vary based on the specific alkylating agent and reaction scale.

Entry Base (eq.) Alkylating Agent (eq.) Solvent Temperature (°C) Time (h) Typical Yield (%)
1K₂CO₃ (1.5)Methyl Iodide (1.1)DMF251275-85
2NaH (1.2)Benzyl Bromide (1.1)THF0 to 25680-90
3Cs₂CO₃ (1.5)Ethyl Bromide (1.2)MeCN60870-80
4K₂CO₃ (2.0)Isopropyl Bromide (1.5)DMF802440-50 (lower due to sterics)

References

Technical Support Center: Palladium-Catalyzed Coupling of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions in the palladium-catalyzed coupling of benzoxazinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my palladium-catalyzed coupling reaction yielding a significant amount of homocoupled product?

Answer:

Homocoupling, particularly of boronic acids in Suzuki-Miyaura reactions, is a common side reaction that competes with the desired cross-coupling process. This typically occurs when the transmetalation step is slow or when the oxidative addition of the aryl halide is inefficient, leading to the reaction of the organometallic reagent with itself.

Potential Causes & Solutions:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.

    • Solution: Consider using a more efficient precatalyst or adding a reducing agent. Ensure solvents are properly degassed to prevent oxidation of the Pd(0) species.

  • Slow Transmetalation: The transfer of the organic group from the organometallic reagent to the palladium center can be sluggish.

    • Solution: The choice of base is critical. For Suzuki couplings, an appropriate base is required to activate the boronic acid.[1] Screening different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvents can significantly improve the rate of transmetalation.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.

    • Solution: Optimize the reaction temperature and time. Attempt the reaction at a lower temperature or for a shorter duration.

2. My starting aryl halide is being consumed, but I'm isolating the hydrodehalogenated benzoxazinone instead of the desired product. What is causing this?

Answer:

Hydrodehalogenation is a side reaction where the halide on the benzoxazinone is replaced by a hydrogen atom. This reductive process can be a significant competing pathway, especially with electron-rich aryl halides or when using certain phosphine ligands.

Potential Causes & Solutions:

  • β-Hydride Elimination: This can occur if the organometallic coupling partner has β-hydrogens. A competing pathway can also involve the amide on the benzoxazinone.[3]

    • Solution: Select ligands that favor reductive elimination over β-hydride elimination. Bulky electron-rich phosphine ligands can sometimes mitigate this issue.

  • Source of Hydride: The hydride source can be the solvent, base, or even the phosphine ligand.

    • Solution: Ensure you are using anhydrous solvents if water is suspected to be the hydride source. The choice of base can also be influential; some bases with β-hydrogens can act as hydride donors.[4]

  • Catalyst System: Some palladium/ligand combinations are more prone to promoting hydrodehalogenation.

    • Solution: Screen different palladium sources and phosphine ligands. For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective in suppressing this side reaction in some cases.

3. My reaction mixture turns black, and the reaction stalls. What is happening?

Answer:

The formation of a black precipitate, commonly known as palladium black, is indicative of catalyst decomposition. This leads to a loss of active catalyst from the catalytic cycle, causing the reaction to slow down or stop completely.

Potential Causes & Solutions:

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium center can degrade (e.g., through oxidation) or dissociate, especially at high temperatures.

    • Solution: Use more robust ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium.[5] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent ligand oxidation.

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.

    • Solution: Attempt the reaction at the lowest effective temperature.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Solution: Optimize the ligand-to-palladium ratio. Typically, a ratio of 1:1 to 2:1 is used, but this can be reaction-dependent.

4. I am observing the hydrolysis of my benzoxazinone ring or other sensitive functional groups. How can I prevent this?

Answer:

Benzoxazinones and other functional groups like esters can be sensitive to the basic and/or aqueous conditions often employed in cross-coupling reactions.

Potential Causes & Solutions:

  • Strongly Basic Conditions: Strong bases like NaOH or NaOtBu can promote the hydrolysis of the lactone moiety in the benzoxazinone or other sensitive groups.

    • Solution: Use milder bases such as K₃PO₄, K₂CO₃, or CsF.[2] Running the reaction under anhydrous conditions can also prevent hydrolysis.

  • Aqueous Solvents: The use of water as a co-solvent, which is common in Suzuki reactions, can lead to hydrolysis.

    • Solution: If possible, switch to a non-aqueous solvent system. If water is necessary for the solubility of the base, minimize the amount used and consider a biphasic system.

5. In a Buchwald-Hartwig amination, why am I getting low to no conversion when using an aryl chloride-substituted benzoxazinone?

Answer:

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[6][7]

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition of aryl chlorides.

    • Solution: Employ more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands promote the oxidative addition step. Using specialized precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also be highly effective.

  • Reaction Conditions: Higher temperatures are often required for the coupling of aryl chlorides.

    • Solution: Increase the reaction temperature, but be mindful of potential catalyst decomposition and other side reactions. The choice of solvent can also be critical; polar aprotic solvents like dioxane or toluene are commonly used.[9]

Quantitative Data Summary

The following tables provide a summary of representative data for common palladium-catalyzed coupling reactions, illustrating the impact of different reaction parameters on yield and side product formation. Note: These are generalized data based on trends observed in the literature for similar substrates and may need to be optimized for specific benzoxazinone derivatives.

Table 1: Influence of Ligand on Suzuki-Miyaura Coupling of a Bromo-benzoxazinone

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Product Yield (%)Homocoupling (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100124520
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80692<5
3Pd₂(dba)₃XPhosK₃PO₄Dioxane100895<3
4Pd(PPh₃)₄-K₂CO₃DMF110126015

Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination of a Chloro-benzoxazinone

EntryPrecatalystLigandBaseSolventTemp (°C)Time (h)Product Yield (%)Hydrodehalogenation (%)
1Pd₂(dba)₃RuPhosNaOtBuToluene110188510
2Pd₂(dba)₃RuPhosLHMDSDioxane11018915
3Pd(OAc)₂XPhosK₂CO₃t-BuOH100246525
4XPhos Pd G3-K₃PO₄Toluene1001296<2

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-benzoxazinone:

  • To an oven-dried reaction vessel, add the halo-benzoxazinone (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., toluene or dioxane, with or without a small amount of water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Halo-benzoxazinone:

  • To an oven-dried reaction vessel, add the halo-benzoxazinone (1.0 equiv) and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or the palladium source and ligand separately.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the amine coupling partner (1.1-1.3 equiv).

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with water or saturated NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OR)₂ + Base Ar-Pd(II)-R_L2 Ar-Pd(II)-R'(L)₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X_L Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X_L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L->Amine_Coordination HNR'R'' + Base Ar-Pd(II)-NR2_L Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR2_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Pd-Catalyzed Couplings start Reaction Failed (Low Yield / No Product) check_sm Check Starting Materials (SMs) - Purity? - Degradation? start->check_sm check_reagents Check Reagents - Catalyst/Ligand active? - Base/Solvent dry & degassed? check_sm->check_reagents analyze_crude Analyze Crude Reaction Mixture (LCMS, NMR) check_reagents->analyze_crude sm_ok SMs Consumed analyze_crude->sm_ok homocoupling Problem: Homocoupling Solution: - Screen bases/solvents - Optimize temperature analyze_crude->homocoupling decomposition Problem: Catalyst Decomposition (Pd black) Solution: - Use robust ligand - Lower temperature - Ensure inert atmosphere analyze_crude->decomposition hydrodehalogenation Problem: Hydrodehalogenation Solution: - Change ligand/base - Use anhydrous solvent sm_ok->hydrodehalogenation Yes no_reaction Problem: No Reaction (SMs recovered) Solution: - Increase temperature - Use more active catalyst/ligand - Check reagent quality sm_ok->no_reaction No

Caption: A logical workflow for troubleshooting common issues in coupling reactions.

References

Technical Support Center: Degradation of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

1. Analyte Instability During Sample Preparation and Analysis

  • Question: I am observing rapid degradation of my this compound standard and in my experimental samples even before analysis. What could be the cause and how can I prevent it?

  • Answer: Benzoxazinone compounds can be susceptible to degradation under certain conditions. Here are potential causes and solutions:

    • pH-dependent hydrolysis: The stability of the benzoxazinone ring is pH-dependent. Hydrolysis can occur under both acidic and alkaline conditions, leading to the opening of the oxazine ring. It is crucial to maintain a neutral pH during sample preparation and storage.

    • Troubleshooting Steps:

      • Buffer all aqueous solutions to a neutral pH (around 7.0).

      • Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage) to minimize hydrolytic degradation.

      • Prepare standards fresh before each analytical run whenever possible.

  • Experimental Protocol: Sample Preparation for Stability Analysis

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Spike the stock solution into aqueous buffer solutions of varying pH (e.g., pH 4, 7, and 9).

    • Incubate the solutions at a constant temperature (e.g., 25°C).

    • At specified time intervals, withdraw aliquots, quench any reaction if necessary (e.g., by adding an organic solvent and freezing), and analyze by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the parent compound.

2. Poor Chromatographic Peak Shape or Resolution

  • Question: My HPLC analysis of this compound and its potential degradation products shows peak tailing and poor resolution. How can I improve my chromatography?

  • Answer: Poor peak shape and resolution can be caused by several factors related to the analyte, mobile phase, or column.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For benzoxazinones and their likely acidic or basic degradation products, a buffered mobile phase is recommended. Experiment with pH values around the pKa of your analytes.

      • Column Choice: A C18 column is a common choice, but for polar degradation products, a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) might provide better retention and peak shape.

      • Gradient Optimization: If using a gradient elution, optimize the gradient slope and time to ensure adequate separation of all compounds of interest.

      • Sample Solvent: Dissolve your samples in the initial mobile phase composition to avoid peak distortion.

3. Difficulty in Identifying Degradation Products

  • Question: I am detecting several unknown peaks in my chromatogram that I suspect are degradation products, but I am unable to identify them. What strategies can I use for identification?

  • Answer: Identifying unknown metabolites and degradation products is a common challenge. A combination of techniques is often required.

    • Troubleshooting Steps:

      • High-Resolution Mass Spectrometry (HRMS): Use LC-coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions.

      • Tandem Mass Spectrometry (MS/MS): Perform fragmentation experiments (MS/MS) on the unknown peaks. The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradation product. Compare the fragmentation pattern to that of the parent compound.

      • Reference Standards: If you hypothesize a particular degradation product, synthesize or purchase a reference standard to confirm its identity by comparing retention time and mass spectral data.

      • Isotope Labeling: If studying microbial degradation, using a labeled form of the parent compound (e.g., ¹³C or ¹⁵N) can help to distinguish true degradation products from background matrix components.

Frequently Asked Questions (FAQs)

1. What are the expected major degradation pathways for this compound?

Based on studies of similar benzoxazinone structures, the following degradation pathways are likely:

  • Hydrolysis: The primary abiotic degradation pathway is expected to be the hydrolysis of the ester linkage in the oxazine ring, leading to the formation of an open-ring intermediate. This can be followed by further transformations.

  • Microbial Degradation: Soil microorganisms are known to degrade benzoxazinoids. A likely initial step is the hydrolysis of the benzoxazinone ring by microbial hydrolases. This can be followed by further degradation of the resulting aromatic structure. For instance, studies on the related compound 6-Chloro-2-benzoxazolinone have shown its transformation to 2-amino-5-chlorophenol by bacteria.[1]

  • Photodegradation: While specific data for this compound is limited, exposure to sunlight, particularly in aqueous environments, may lead to photolytic degradation. The chromophore in the molecule can absorb UV light, leading to chemical transformations.

2. What are the likely primary degradation products I should be looking for?

Based on the degradation of analogous compounds, potential primary degradation products include:

  • Open-ring hydrolytic product: Resulting from the cleavage of the ester bond in the oxazine ring.

  • 2-Amino-5-chlorophenol derivative: Arising from the enzymatic cleavage of the heterocyclic ring, similar to the degradation of 6-Chloro-2-benzoxazolinone.[1]

  • Hydroxylated derivatives: Microbial or photolytic oxidation could introduce hydroxyl groups onto the aromatic ring.

3. What analytical techniques are most suitable for studying the degradation of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust and widely available technique for quantifying the parent compound and major degradation products that possess a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is the preferred method for the identification and quantification of both the parent compound and its degradation products, especially for complex matrices and trace-level detection. High-resolution mass spectrometry is particularly valuable for identifying unknown metabolites.

4. How can I perform a basic microbial degradation study in the lab?

  • Experimental Protocol: Aerobic Microbial Degradation in Soil

    • Soil Collection: Collect fresh soil from a relevant environment (e.g., an agricultural field). Sieve the soil to remove large debris.

    • Spiking: Treat a known amount of soil with a solution of this compound to achieve the desired concentration. Include a sterile control (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

    • Incubation: Incubate the soil samples under controlled conditions (e.g., 25°C, in the dark, maintaining a specific moisture content).

    • Sampling: At regular intervals, collect soil subsamples.

    • Extraction: Extract the compound and its degradation products from the soil using an appropriate solvent (e.g., acetonitrile or methanol).

    • Analysis: Analyze the extracts using HPLC-UV or LC-MS to determine the concentration of the parent compound and identify any degradation products.

Data Presentation

Table 1: Hypothetical Degradation Rate of this compound under Different Conditions

ConditionHalf-life (t½) in daysMajor Degradation Product(s)
Hydrolysis
pH 5, 25°C50Open-ring carboxylic acid
pH 7, 25°C120Open-ring carboxylic acid
pH 9, 25°C30Open-ring carboxylic acid
Photolysis (simulated sunlight)
pH 7, 25°C15Hydroxylated and open-ring products
Aerobic Soil Metabolism
25°C252-Amino-5-chlorophenol derivative

Note: The data in this table is hypothetical and for illustrative purposes. Actual degradation rates and products need to be determined experimentally.

Visualizations

Degradation_Pathway parent This compound hydrolysis_product Open-ring Carboxylic Acid Derivative parent->hydrolysis_product Hydrolysis (Abiotic) microbial_product N-(2-hydroxy-5-chlorophenyl)-alanine parent->microbial_product Microbial Hydrolysis aminophenol 2-Amino-5-chlorophenol microbial_product->aminophenol Decarboxylation further_degradation Further Degradation (e.g., ring cleavage) aminophenol->further_degradation Microbial Metabolism

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample Spiked with Compound extraction Solvent Extraction soil_sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Separation filtration->hplc ms MS/MS Detection hplc->ms data_analysis Data Analysis and Quantification ms->data_analysis

Caption: General experimental workflow for analyzing the degradation in soil.

References

Technical Support Center: HPLC Method Development for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC method development for this compound?

A1: For a compound like this compound, a reverse-phase HPLC method is a suitable starting point. Based on its structure, a C18 column is a good initial choice. A mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) is recommended. A gradient elution from a lower to a higher organic phase concentration can be employed to determine the optimal elution conditions. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Q2: How do I determine the optimal detection wavelength (λmax) for my analyte?

A2: The optimal detection wavelength can be determined by running a UV-Vis spectrum of this compound dissolved in the mobile phase. The wavelength at which the maximum absorbance is observed should be selected for the HPLC analysis to ensure the highest sensitivity. A photodiode array (PDA) detector is particularly useful during method development as it can acquire the full spectrum for the analyte peak.

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation study exposes the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to produce degradation products.[1][2] This study is crucial for developing a "stability-indicating" HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the drug product.[3]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve sufficient degradation to produce detectable degradation products without completely degrading the parent compound. A target degradation of 10-20% of the active pharmaceutical ingredient is generally considered appropriate for the validation of a stability-indicating method.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the HPLC system.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Check and tighten all fittings; use low-dead-volume tubing.
Peak Fronting - Column overload.- Poor sample solubility in the mobile phase.- Dilute the sample.- Ensure the sample is fully dissolved in a solvent that is weaker than or equivalent to the mobile phase.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Fluctuations in detector lamp intensity.- Degas the mobile phase.- Flush the system with a strong solvent.- Allow the detector lamp to warm up sufficiently.
Ghost Peaks - Contamination in the injection system or mobile phase.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper check valve function.

Experimental Protocols

Proposed HPLC Method Parameters

The following table summarizes a starting point for the HPLC method development for this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength To be determined (scan for λmax)
Diluent Acetonitrile/Water (50:50, v/v)
Forced Degradation Study Protocol
  • Acid Degradation: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Degradation: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before injection into the HPLC system.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Problem e.g., Peak Tailing Cause1 Secondary Interactions Analyte-silanol interactions Problem:f1->Cause1 Cause2 Column Overload High sample concentration Problem:f1->Cause2 Cause3 System Issues Dead volume Problem:f1->Cause3 Solution1 Modify Mobile Phase Adjust pH Cause1->Solution1 Solution2 Adjust Sample Reduce concentration/volume Cause2->Solution2 Solution3 System Maintenance Check fittings Cause3->Solution3

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Approaches

The analysis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research, can be approached using various chromatographic and spectroscopic techniques. The choice of method will depend on the analytical objective, whether it is qualitative identification, quantitative determination, or structural elucidation. This guide focuses on chromatographic techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for which validated methods on analogous compounds have been reported.

Chromatographic Methods for Benzoxazinone Derivatives

Validated analytical methods for a series of substituted 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-ones provide a strong starting point for the analysis of this compound. The following sections detail the experimental protocols and performance data for these methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method has been developed for the separation and quantification of a series of benzoxazinone derivatives. This method is suitable for thermally stable and volatile compounds.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Non-polar capillary column, Rtx-5 (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium at a flow rate of 1.20 mL/minute.

  • Injector: Split/splitless injector at 260°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1.0 min.

    • Ramp 1: Increase at 15°C/min to 160°C, hold for 1.0 min.

    • Ramp 2: Increase at 20°C/min to 260°C, hold for 5 min.

    • Ramp 3: Increase at 20°C/min to 280°C, hold for 5 min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 280°C.

  • Total Analysis Time: 20 minutes.

Data Presentation: Performance of the GC-MS Method for Benzoxazinone Analogs

ParameterPerformance Data
Linearity RangeNot explicitly stated, but validated.
Accuracy (Recovery)99.50% to 100.50%
Precision (RSD)<2.0% (intra- and inter-day)
Limit of Detection (LOD)0.17 to 0.34 µg/mL
Limit of Quantification (LOQ)0.51 to 1.02 µg/mL
Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may not be suitable for GC analysis due to thermal instability or low volatility, an LC-MS method offers a powerful alternative. A validated LC-MS method has been established for a series of 2H-benzoxazinone derivatives.

Experimental Protocol:

  • Instrumentation: Liquid chromatograph coupled with a mass spectrometer (LC-MS).

  • Column: ODS (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 90:10 (v/v) of 0.05M ammonium acetate buffer (pH 5.60, adjusted with acetic acid) and acetonitrile.

    • Mobile Phase B: 90:10 (v/v) of acetonitrile and 0.05M ammonium acetate buffer (pH 5.60, adjusted with ortho-phosphoric acid).

  • Gradient Program: Timed gradient program (specific gradient not detailed).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 245 nm and Mass Spectrometer.

Data Presentation: Performance of the LC-MS Method for Benzoxazinone Analogs

ParameterPerformance Data
Linearity Range0.1 to 100 µg/mL
AccuracyValidated in the range of 1.0–10.0 µg/mL.
Precision (RSD)0.19-0.64%
Limit of Detection (LOD)0.024 to 0.048 µg/mL
Limit of Quantification (LOQ)0.075 to 0.147 µg/mL

Spectroscopic Characterization of this compound

While validated quantitative methods are not published for the target compound, spectral data for its identification and characterization are available.

  • Mass Spectrometry (MS): PubChem lists GC-MS data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, which can be used for qualitative identification by comparing the fragmentation pattern.[1]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify functional groups present in the molecule.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for the target compound is not provided in the search results, NMR is a principal technique for the structural elucidation of benzoxazinone derivatives. For related compounds, 1H and 13C NMR data have been published, which can aid in the structural confirmation of this compound.

  • X-ray Crystallography: The crystal structure of 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one has been reported, confirming its molecular geometry and conformation.[3]

Visualizing Analytical Workflows

The following diagrams illustrate the general workflows for the GC-MS and LC-MS analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation GC Separation (Rtx-5 Column) Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: General workflow for the analysis of benzoxazinones using GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation LC Separation (ODS Column) Injection->Separation Detection UV & MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

References

A Comparative Guide to Purity Analysis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates and active ingredients is a critical step in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic compound.[1][2] While specific, validated HPLC methods for this exact molecule are not extensively published, this document outlines a robust, proposed HPLC protocol based on established methods for structurally similar benzoxazinone derivatives.[3][4] The guide also compares HPLC with alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the predominant method for assessing the purity of non-volatile and thermally labile compounds like benzoxazinone derivatives. Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from closely related impurities.

Proposed HPLC Experimental Protocol

This protocol is adapted from validated methods for similar benzoxazinone compounds and serves as a strong starting point for method development.[3][4]

Parameter Condition
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05M Ammonium Acetate Buffer (pH 5.6)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature Ambient (or 25 °C for improved reproducibility)
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Illustrative Data Presentation

The following table represents typical data obtained from an HPLC purity analysis. The retention times and peak areas are hypothetical but reflect a realistic separation scenario.

Peak ID Component Retention Time (min) Peak Area (mAU*s) Purity (%)
1Process Impurity A4.521,5400.08
2Starting Material6.892,8900.15
3Main Compound 12.75 1,915,600 99.51
4Degradation Product15.213,1100.16
5Unknown Impurity18.041,9500.10
Experimental Workflow for HPLC Purity Analysis

The diagram below illustrates the logical flow of the HPLC analysis process, from initial sample handling to the final purity calculation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Methanol) Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 245 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Fig. 1: HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Methods

While HPLC is often the preferred method, other techniques can provide complementary information or may be more suitable for specific types of impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for identifying residual solvents or volatile impurities that may not be detected by HPLC.

Experimental Protocol (General)

Parameter Condition
Instrumentation Gas Chromatograph with Flame Ionization Detector (FID)
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program 60 °C (hold 5 min), ramp at 10 °C/min to 280 °C (hold 10 min)
Sample Preparation Dissolve sample in a volatile solvent (e.g., Dichloromethane).
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive qualitative technique often used for in-process monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography.[5]

Experimental Protocol (General)

Parameter Condition
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Sample Preparation Dissolve a small amount of sample in a volatile solvent (e.g., Acetone). Spot onto the TLC plate.[5]
Development Place the plate in a developing tank saturated with the mobile phase.[5]
Visualization UV light (254 nm) and/or staining (e.g., potassium permanganate).
Methodology Comparison Summary

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the compound and its potential impurities.

Feature HPLC Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gas mobile and liquid/solid stationary phasesAdsorption on a solid stationary phase with a liquid mobile phase
Quantitation Excellent (High Precision)Excellent (High Precision)[6]Semi-quantitative at best
Resolution Very HighVery HighLow to Moderate
Analytes Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsWide range, less complex mixtures
Speed Moderate (15-60 min/sample)Moderate (15-60 min/sample)Fast (<15 min/sample)
Cost/Complexity HighHighLow
Best For Primary purity assay, impurity profiling, stability testingResidual solvents, volatile impurities, purity of volatile compoundsReaction monitoring, qualitative purity checks, solvent system scouting
Logical Relationships in Purity Analysis

The diagram below outlines the relationship between the target compound, its potential impurities, and the analytical methods best suited for their detection.

Purity_Analysis_Logic cluster_compound Target Compound cluster_impurities Potential Impurities cluster_methods Analytical Methods Target 6-Chloro-2-methyl-2H-1,4- benzoxazin-3(4H)-one Starting_Materials Starting Materials Byproducts Reaction By-products Degradants Degradation Products Solvents Residual Solvents HPLC HPLC HPLC->Starting_Materials HPLC->Byproducts HPLC->Degradants GC GC GC->Solvents TLC TLC TLC->Starting_Materials TLC->Byproducts NMR_MS NMR / Mass Spec (for structural confirmation) NMR_MS->Target NMR_MS->Starting_Materials NMR_MS->Byproducts NMR_MS->Degradants

Fig. 2: Impurity Types and Corresponding Analytical Methods

Conclusion

For the comprehensive purity analysis of this compound, a validated reverse-phase HPLC method is the recommended primary technique. It offers the best combination of resolution, sensitivity, and quantitative accuracy for detecting process-related impurities and degradation products. Gas Chromatography serves as an essential complementary method for quantifying residual solvents, while TLC remains a valuable, rapid tool for qualitative in-process checks. For definitive structural confirmation of the main compound and any isolated impurities, spectroscopic methods such as NMR and Mass Spectrometry are indispensable.[7][8][9]

References

A Comparative Guide to Purity Determination of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry.[1] This document outlines the experimental protocols, presents a comparative analysis of their performance based on typical validation data, and provides visual workflows to aid in method selection.

Method Comparison at a Glance

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[2][3] In contrast, HPLC and GC are comparative techniques that rely on the response of the analyte relative to a reference standard. The choice of method depends on several factors, including the nature of the analyte and its impurities, the required accuracy and precision, and the intended application.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Direct proportionality between signal intensity and the number of nuclei.Differential partitioning between a stationary and a mobile phase.Partitioning between a stationary phase and a carrier gas, with detection by flame ionization.
Quantitation Absolute (Primary Ratio Method)Relative (Requires Analyte-Specific Reference Standard)Relative (Requires Analyte-Specific Reference Standard)
Selectivity High for structurally distinct molecules; potential for signal overlap.High for separating structurally similar compounds and isomers.Excellent for volatile and semi-volatile compounds.
Typical Accuracy 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Typical Precision (%RSD) < 1.0%[3]< 2.0%< 3.0%
Limit of Quantitation (LOQ) ~0.1 - 1.0 mg/mL~0.01 - 0.1 µg/mL~0.1 - 1.0 µg/mL
Sample Throughput ModerateHighHigh
Destructive/Non-destructive Non-destructiveDestructiveDestructive

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable purity assessment. Below are representative protocols for the analysis of this compound using qNMR, HPLC, and GC-FID.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol describes the determination of the purity of this compound using an internal standard.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals. Accurately weigh an appropriate amount of the internal standard.

  • Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in the vial.

  • Transfer an exact volume (e.g., 600 µL) of the solution into a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker)

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30-60 s is generally sufficient for accurate quantification of small molecules).

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard of known purity in a suitable solvent (e.g., acetonitrile/water). Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.

3. Data Analysis:

  • The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for assessing volatile and semi-volatile impurities in this compound.

1. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: A suitable temperature gradient to separate the analyte from potential impurities.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

2. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

3. Data Analysis:

  • Similar to HPLC, purity is often assessed using the area percent method.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical steps involved, the following diagrams have been generated using Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_setup Set up NMR parameters (d1, ns, etc.) transfer->nmr_setup acquire_fid Acquire FID nmr_setup->acquire_fid process_spectrum Process FID (FT, phase, baseline) acquire_fid->process_spectrum integrate Integrate analyte and IS signals process_spectrum->integrate calculate Calculate purity using the formula integrate->calculate report Report Purity calculate->report

qNMR Experimental Workflow for Purity Assessment.

Method_Selection start Start: Purity Determination Required q1 Need for absolute quantification? start->q1 q2 Are volatile impurities a primary concern? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 High throughput required? q2->q3 No gc Use GC-FID q2->gc Yes q3->qnmr No, and primary method is beneficial hplc Use HPLC q3->hplc Yes q3->hplc No, but primary method not needed

Decision-making framework for selecting a purity determination method.

Conclusion and Recommendations

For the definitive purity assessment of this compound, especially for the qualification of reference materials, qNMR is the recommended technique due to its status as a primary ratio method, which provides a high level of accuracy and does not require an analyte-specific standard.

HPLC is a highly versatile and sensitive method, making it ideal for routine quality control, stability studies, and the detection of non-volatile impurities. Its high-throughput capabilities are a significant advantage in a production environment.

GC-FID is a valuable tool for the specific detection of volatile and semi-volatile impurities, such as residual solvents, which may not be readily detected by HPLC or qNMR.

For a comprehensive characterization of the purity profile of this compound, a combination of these techniques is often employed. For instance, HPLC can be used for the primary purity analysis, with GC-FID for residual solvent analysis, and qNMR to provide an orthogonal, absolute purity value for reference standard certification. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products.

References

A Comparative Analysis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one and Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal properties of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a member of the benzoxazinone class of compounds, in relation to other established herbicides with different modes of action. Due to the limited availability of public research on the specific herbicidal performance of this compound, this guide draws upon data from closely related benzoxazinone derivatives to provide a representative comparison.

Benzoxazinones are a class of naturally occurring plant defense compounds found in several grass species, including wheat and maize.[1] Their synthetic derivatives are being explored as potential new herbicides with novel modes of action.[2] This guide synthesizes available data to facilitate an objective comparison of their potential efficacy against that of widely used commercial herbicides.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the phytotoxicity of various benzoxazinone derivatives and other common herbicides against several problematic weed species. It is important to note that this data is compiled from different studies and experimental conditions may vary, affecting direct comparability.

Table 1: Phytotoxicity (IC50) of Benzoxazinone Derivatives on Key Weed Species

CompoundWeed SpeciesIC50 (µM)Reference
6F-4Pr-D-DIBOAAvena fatua (Wild Oat)6[3]
8Cl-4Pr-D-DIBOAEchinochloa crus-galli (Barnyardgrass)>100 (High Selectivity)[3]
6Cl-D-DIBOALolium rigidum (Rigid Ryegrass)High Phytotoxicity[4]
D-DIBOAEchinochloa crus-galli (Barnyardgrass)High Phytotoxicity[5][6]

Note: IC50 is the concentration required to inhibit growth by 50%. "High Phytotoxicity" indicates that the compound was among the most active in the study, but a specific IC50 value was not provided in the abstract. 6Cl-D-DIBOA is a close structural analog of the topic compound.

Table 2: Efficacy (GR50/LD50) of Commercial Herbicides on Lolium rigidum

HerbicideHerbicide ClassGR50 (g ai/ha)LD50 (g ai/ha)Reference
PyroxsulamALS Inhibitor1.8 - 6.62.5 - 11.5[7]
Iodosulfuron + MesosulfuronALS Inhibitor0.4 - 1.20.5 - 1.9[7]
PinoxadenACCase Inhibitor2.5 - 15.54.3 - >60[7]
Clodinafop-propargylACCase Inhibitor3.9 - 17.57.9 - 34.6[7]

Note: GR50 is the dose causing a 50% reduction in plant biomass. LD50 is the dose causing 50% mortality. The range of values reflects differing levels of resistance in the tested populations.

Proposed Mechanisms of Action for Benzoxazinone Herbicides

The exact molecular target of this compound has not been definitively established in publicly available literature. However, research on the broader class of benzoxazinone compounds suggests several potential mechanisms of action, setting them apart from many conventional herbicides.

Protoporphyrinogen Oxidase (PPO) Inhibition

One proposed mechanism is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.

PPO_Inhibition cluster_pathway Chlorophyll Biosynthesis Pathway Glutamate Glutamate ALA ALA Glutamate->ALA Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX PPO PPO (Protoporphyrinogen Oxidase) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Accumulation Protoporphyrinogen_IX->ROS (Light, O2) Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PPO Inhibition Membrane Lipid Peroxidation & Membrane Damage ROS->Membrane

Caption: Proposed PPO inhibition pathway by benzoxazinone herbicides.

Histone Deacetylase (HDA) Inhibition

Another potential mode of action is the inhibition of histone deacetylases (HDAs). HDAs are crucial enzymes that regulate gene expression by modifying chromatin structure. Inhibiting HDAs can lead to widespread changes in gene transcription, ultimately disrupting cell cycle control and leading to cell death.

HDA_Inhibition cluster_chromatin Chromatin Regulation Benzoxazinone Benzoxazinone Derivative HDA Histone Deacetylase (HDA) Benzoxazinone->HDA Inhibition Histones Histones Acetyl_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetyl_Histones Deacetylation Gene_Expression Altered Gene Expression Acetyl_Histones->Gene_Expression Cell_Cycle Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle

Caption: Proposed HDA inhibition pathway by benzoxazinone herbicides.

Experimental Protocols

Detailed and standardized protocols are crucial for the objective evaluation of herbicide performance. Below are representative methodologies for key experiments cited in the literature for assessing herbicide phytotoxicity.

Whole-Plant Dose-Response Assay (Pot Study)

This protocol is designed to determine the dose of a herbicide required to inhibit plant growth or kill the plant under controlled greenhouse conditions.

Objective: To calculate the GR50 (dose causing 50% growth reduction) and/or LD50 (dose causing 50% mortality).

Materials:

  • Weed seeds (e.g., Avena fatua, Lolium rigidum)

  • Pots (e.g., 10-15 cm diameter) filled with a standardized potting mix

  • Greenhouse or growth chamber with controlled temperature and light

  • Analytical balance and volumetric flasks

  • Cabinet spray chamber with a flat-fan nozzle

  • Test herbicide, adjuvants, and a susceptible control herbicide

  • Drying oven

Procedure:

  • Plant Cultivation: Sow 10-15 weed seeds per pot at a depth of 0.5-1.0 cm. After emergence, thin seedlings to a uniform number (e.g., 5 plants per pot).[7]

  • Growth Conditions: Grow plants in a greenhouse or growth chamber under conditions suitable for the species (e.g., 25/18°C day/night temperature, 14-hour photoperiod).

  • Herbicide Application: Apply herbicides when seedlings have reached a specific growth stage (e.g., 2-4 leaves).[8]

  • Prepare a stock solution of the test herbicide. Perform serial dilutions to create a range of at least 7 doses, including a zero-dose control. Doses should bracket the expected 50% response level (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x of a projected field rate).[5]

  • Apply the herbicide solutions using a cabinet spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). Include any necessary adjuvants as per recommendations.[5]

  • Post-Treatment Care: Return pots to the greenhouse and arrange them in a randomized complete block design. Water as needed, avoiding watering over the foliage for the first 24 hours.

  • Data Collection: After a set period (e.g., 21-28 days), assess and record plant mortality for each pot.[8]

  • Harvest the above-ground biomass from each pot. Place the biomass in labeled paper bags and dry in an oven at 70-80°C for 72 hours or until a constant weight is achieved.[5]

  • Record the dry weight for each pot.

  • Data Analysis: Calculate the percentage of mortality and the percentage of biomass reduction relative to the untreated control for each dose. Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response data and calculate the LD50 and GR50 values.[5]

Seed Germination and Early Seedling Growth Bioassay

This in vitro assay is used to assess the effect of a herbicide on seed germination and the initial growth of roots and shoots.

Objective: To determine the IC50 (concentration causing 50% inhibition) for germination, root length, and shoot length.

Materials:

  • Weed seeds (e.g., Echinochloa crus-galli)

  • Petri dishes (9 cm diameter) with filter paper

  • Growth chamber or incubator with controlled temperature and darkness/light cycle

  • Test herbicide and solvent (e.g., DMSO, acetone)

  • Distilled water and appropriate buffers

  • Ruler or digital caliper

Procedure:

  • Seed Sterilization: Surface-sterilize seeds with a solution of sodium hypochlorite (e.g., 2.5% for 10 minutes) and rinse thoroughly with distilled water.[6]

  • Preparation of Test Solutions: Prepare a stock solution of the herbicide in a suitable solvent. Create a series of dilutions in distilled water or a buffer solution to achieve the desired test concentrations. Ensure the final solvent concentration is low and consistent across all treatments, including the control.

  • Assay Setup: Place one or two sterile filter papers in each petri dish. Pipette a standard volume (e.g., 5 mL) of each test solution or control solution onto the filter paper.

  • Place a set number of sterilized seeds (e.g., 20 seeds) evenly on the filter paper in each dish.[6]

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber. Incubate for a specified period (e.g., 7 days) under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).[6]

  • Data Collection: After the incubation period, count the number of germinated seeds (germination is often defined as radicle protrusion of >2 mm).[6]

  • For each germinated seedling, carefully measure the length of the primary root and the shoot.

  • Data Analysis: Calculate the germination percentage and the average root and shoot lengths for each concentration.

  • Express the results as a percentage of the control. Plot the percentage inhibition against the logarithm of the herbicide concentration and use regression analysis to determine the IC50 values for each parameter.[6]

Experimental_Workflow cluster_greenhouse Whole-Plant Assay cluster_invitro In Vitro Assay A1 Seed Sowing & Thinning A2 Herbicide Application (Dose-Response) A1->A2 A3 Incubation (21-28 days) A2->A3 A4 Data Collection (Mortality, Biomass) A3->A4 A5 GR50 / LD50 Calculation A4->A5 B1 Seed Sterilization & Plating B2 Treatment with Herbicide Concentrations B1->B2 B3 Incubation (7 days) B2->B3 B4 Data Collection (Germination, Length) B3->B4 B5 IC50 Calculation B4->B5 Start Herbicide Evaluation Start->A1 Start->B1

References

Structure-Activity Relationship of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one Analogs: A Comparative Guide on Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one analogs, with a primary focus on their antifungal properties. The 1,4-benzoxazin-3-one scaffold is a significant pharmacophore that has been explored for a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory effects.[1][2] This document summarizes key quantitative data, details experimental protocols for antifungal screening, and visualizes the core chemical structure and experimental workflow.

Comparative Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Analogs

The antifungal efficacy of this compound analogs has been systematically evaluated against various phytopathogenic fungi. The introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one skeleton has been a key strategy in the development of potent antifungal agents.[1][2] The following table summarizes the in vitro antifungal activity, expressed as EC50 values (in μg/mL), of a series of 6-chloro-substituted analogs. A lower EC50 value indicates higher antifungal potency.

Compound IDR Group (Substitution on Acylhydrazone Moiety)EC50 (μg/mL) vs. G. zeaeEC50 (μg/mL) vs. C. wiltEC50 (μg/mL) vs. P. sasakiiEC50 (μg/mL) vs. P. infestans
5o 2,4-dichlorophenyl23.17>50>50>50
5p 4-nitrophenyl>5026.76>50>50
5q 4-(trifluoromethyl)phenyl>50>5026.66>50
5s 3-methyl-2-thienyl>50>50>5015.37
Hymexazol Positive Control40.51>5032.7718.35
Carbendazim Positive Control---34.41

Data Interpretation: The data indicates that analogs with a 6-chloro substitution on the 1,4-benzoxazin-3-one skeleton exhibit significant antifungal activity.[1] Specifically:

  • Compound 5o , with a 2,4-dichlorophenyl substituent, showed notable activity against Gibberella zeae, with an EC50 value of 23.17 μg/mL, which is superior to the commercial fungicide hymexazol (40.51 μg/mL).[1]

  • Compound 5p , featuring a 4-nitrophenyl group, displayed strong inhibition against Capsicum wilt (EC50 = 26.76 μg/mL).[1]

  • Compound 5q , with a 4-(trifluoromethyl)phenyl moiety, was particularly effective against Pellicularia sasakii (EC50 = 26.66 μg/mL), outperforming hymexazol.[1]

  • Compound 5s , containing a 3-methyl-2-thienyl group, demonstrated the most potent activity against Phytophthora infestans with an EC50 value of 15.37 μg/mL, which was better than both hymexazol and carbendazim.[1]

These findings suggest that the nature of the substituent on the acylhydrazone side chain plays a crucial role in determining the antifungal potency and selectivity of these 6-chloro-1,4-benzoxazin-3-one analogs.

Experimental Protocols

The following is a detailed methodology for the in vitro antifungal assays cited in this guide, based on the classical mycelium growth rate method.[1][2]

1. Fungal Strains and Culture Conditions:

  • The phytopathogenic fungi evaluated include Gibberella zeae, Capsicum wilt, Pellicularia sasakii, and Phytophthora infestans.

  • Fungal strains are maintained on Potato Dextrose Agar (PDA) medium at 4°C. For experiments, fresh cultures are grown on PDA plates at 25 ± 1°C.

2. Preparation of Test Compound Solutions:

  • Stock solutions of the synthesized 6-chloro-1,4-benzoxazin-3-one analogs are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the stock solutions are made with sterile distilled water containing 0.1% Tween-80 to achieve the desired final concentrations. The final DMSO concentration in the test medium should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

3. In Vitro Antifungal Assay (Mycelium Growth Rate Method):

  • The test compounds are added to molten PDA medium at the desired final concentrations and poured into sterile Petri dishes (9 cm diameter).

  • A mycelial disc (5 mm diameter) from the edge of a fresh fungal culture is placed at the center of each agar plate.

  • Plates are incubated at 25 ± 1°C until the mycelial growth in the control group (containing only DMSO) reaches the edge of the plate.

  • The diameter of the fungal colonies is measured, and the percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control group, and T is the diameter of the mycelial colony in the treatment group.

4. Determination of EC50 Values:

  • To determine the EC50 values, a range of concentrations of the test compounds are used.

  • The inhibition rates are plotted against the logarithm of the compound concentrations.

  • The EC50 value, defined as the concentration of the compound that inhibits 50% of mycelial growth, is calculated using regression analysis. Commercial fungicides such as hymexazol and carbendazim are used as positive controls.[1]

Visualizations

Core Chemical Structure and Modification Points

The following diagram illustrates the core structure of 6-chloro-1,4-benzoxazin-3-one with an acylhydrazone moiety, highlighting the key positions for analog modifications.

G cluster_0 6-Chloro-1,4-benzoxazin-3-one Core cluster_1 Acylhydrazone Moiety Core Core Moiety C(=O)NHN=CH-R Core->Moiety Linkage at N4 Cl_group 6-Chloro Substitution Me_group Me_group R_group R Group (Variable Substituent) Moiety->R_group

Caption: General structure of this compound analogs with the acylhydrazone moiety.

Experimental Workflow for Antifungal Screening

This diagram outlines the key steps involved in the in vitro screening of the synthesized analogs for their antifungal activity.

workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Synthesized 6-Chloro-1,4-benzoxazin-3-one Analogs prep_solutions Prepare Stock Solutions (in DMSO) start->prep_solutions serial_dilutions Perform Serial Dilutions prep_solutions->serial_dilutions add_to_pda Add Compounds to Molten PDA Medium serial_dilutions->add_to_pda inoculate Inoculate with Fungal Mycelial Disc add_to_pda->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Values calculate_inhibition->determine_ec50 end Structure-Activity Relationship Analysis determine_ec50->end

Caption: Workflow for the in vitro antifungal screening of 6-Chloro-1,4-benzoxazin-3-one analogs.

References

A Comparative Guide to 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one and Other Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate synthetic intermediate is a critical decision in the drug development pipeline, profoundly influencing the efficiency, yield, and overall cost-effectiveness of the synthesis of active pharmaceutical ingredients (APIs). Among the heterocyclic compounds, the benzoxazinone scaffold is of significant interest due to its prevalence in a wide array of biologically active molecules. This guide provides an objective comparison of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one with other substituted benzoxazinone intermediates, supported by experimental data to aid in the selection of the most suitable building block for your research needs.

Performance Comparison of 6-Substituted Benzoxazinone Intermediates

The substituent on the benzene ring of the benzoxazinone core plays a crucial role in the overall yield and reactivity of the intermediate. The following table summarizes the synthesis of various 6-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives, highlighting the differences in reaction outcomes.

IntermediateSubstituent (at C6)Starting MaterialsReaction ConditionsYield (%)Reference
6-Chloro-2H-1,4-benzoxazin-3(4H)-oneChloro (-Cl)2-Amino-4-chlorophenol, Chloroacetyl chlorideK2CO3, DMF, reflux, 1.5 h80%[1]
6-Nitro-2H-1,4-benzoxazin-3(4H)-oneNitro (-NO2)2-Amino-4-nitrophenol, Ethyl bromoacetateKF, DMF, 55°C, 6 h27%[2]
6-Bromo-2H-1,4-benzoxazin-3(4H)-oneBromo (-Br)2-Amino-4-bromophenol, Chloroacetyl chlorideNot specified in detailCommercially available
6-Methyl-2H-1,4-benzoxazin-3(4H)-oneMethyl (-CH3)2-Amino-4-methylphenol, Chloroacetyl chlorideNot specified in detailSynthesis reported

Analysis: The data indicates that the nature of the substituent at the 6-position significantly impacts the yield of the benzoxazinone intermediate. The electron-withdrawing chloro group facilitates a high-yielding synthesis (80%). In contrast, the strongly electron-withdrawing nitro group results in a substantially lower yield (27%) under the specified conditions. While a detailed protocol with yield for the 6-methyl derivative (an electron-donating group) was not found for direct comparison, the general trend in benzoxazinone synthesis suggests that electron-donating groups can favor the reaction. The availability of the 6-bromo derivative offers another alternative for synthetic strategies.

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below to allow for replication and evaluation in a laboratory setting.

Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one[1]

Materials:

  • 2-Amino-4-chlorophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a 25 mL round-bottom flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (derived from 2-amino-4-chlorophenol and chloroacetyl chloride) (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (20 mL).

  • Heat the resulting mixture under reflux for 90 minutes.

  • After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Wash the combined ethyl acetate extracts with saturated brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4 and remove the solvent under vacuum.

  • A colorless solid of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one is obtained. Yield: 80% (1.46 g).

Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one[2]

Materials:

  • 2-Amino-4-nitrophenol

  • Ethyl bromoacetate

  • Potassium fluoride (KF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 10% Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethylene dichloride

Procedure:

  • To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 mL of anhydrous DMF, add 7.76 mL (72 mmol) of ethyl bromoacetate and stir at room temperature for 15 minutes.

  • Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture and heat to 55°C for 6 hours.

  • Cool the reaction mixture to room temperature, stir for 12 hours, and then pour onto 300 mL of ice.

  • Filter the resulting solid, wash with water, and dry.

  • Take up the orange solid in 100 mL of ethyl acetate and 100 mL of water. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water (3 x 150 mL) and 10% HCl.

  • Dry the organic layer over MgSO4 and remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one as an orange solid. Yield: 27% (3.6 g).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes relevant to the synthesis and application of these intermediates.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 2_Amino_4_X_phenol 2-Amino-4-X-phenol N_acylation N-acylation 2_Amino_4_X_phenol->N_acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N_acylation N_chloroacetyl_intermediate N-(2-hydroxy-5-X-phenyl)-2-chloroacetamide N_acylation->N_chloroacetyl_intermediate Base Intramolecular_cyclization Intramolecular Williamson Ether Synthesis N_chloroacetyl_intermediate->Intramolecular_cyclization Base (e.g., K2CO3) Final_Product 6-X-2H-1,4-benzoxazin-3(4H)-one Intramolecular_cyclization->Final_Product

Caption: General synthetic pathway for 6-substituted 2H-1,4-benzoxazin-3(4H)-ones.

Experimental_Workflow Start Start Reaction_Setup Combine reactants and solvent Start->Reaction_Setup Heating Heat under reflux Reaction_Setup->Heating Workup Aqueous workup and extraction Heating->Workup Purification Dry organic layer and evaporate solvent Workup->Purification Final_Product Isolate and characterize final product Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of benzoxazinone intermediates.

References

Comparative Analysis of Herbicidal Efficacy: 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one versus Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The continuous development of new herbicidal compounds is crucial for effective weed management and for combating the rise of herbicide-resistant weed biotypes. 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class.[1][2] This class of compounds, found naturally in some plants, is recognized for a range of biological activities, including allelopathic and herbicidal properties.[3][4][5] While this compound is noted for its potential as a potent herbicide, publicly available, peer-reviewed studies with quantitative data directly comparing its efficacy against commercial herbicides are limited.[6][7]

This guide provides a comparative framework based on the known herbicidal activities of related benzoxazinone derivatives and established data for widely used commercial herbicides. It also outlines detailed experimental protocols for conducting such efficacy studies, aimed at researchers and professionals in the agrochemical and pharmaceutical fields.

Mechanism of Action: A Comparative Overview

The efficacy of a herbicide is intrinsically linked to its mechanism of action (MoA). Commercial herbicides are classified into different groups based on the specific biochemical or physiological pathway they disrupt.[8][9]

Some synthetic benzoxazinone derivatives have been shown to exhibit injury symptoms characteristic of protoporphyrinogen oxidase (PPO) inhibitor herbicides, which include leaf cupping, crinkling, bronzing, and necrosis.[10][11] PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway, leading to the accumulation of protoporphyrin IX, a photodynamic molecule that causes rapid cell membrane disruption upon exposure to light.[8] Other studies suggest that benzoxazinones may have alternative modes of action, such as inhibiting histone deacetylases.[12]

Below is a summary of common herbicidal mechanisms of action for comparison.

Table 1: Comparison of Herbicide Mechanisms of Action

Herbicide Class/CompoundMechanism of Action Group (WSSA)Primary Site of ActionRepresentative Commercial Herbicides
Benzoxazinones (e.g., this compound)14 (Likely)Protoporphyrinogen Oxidase (PPO) InhibitionFlumioxazin (based on related compounds)[10][11]
Glycines 9EPSP Synthase InhibitionGlyphosate
Triazines 5Photosystem II (PSII) Inhibition (Site A)Atrazine, Simazine
Bipyridyliums 22Photosystem I (PSI) Electron DiversionParaquat, Diquat
Aryloxyphenoxy-propionates 1ACCase InhibitionFluazifop, Quizalofop
Sulfonylureas 2ALS/AHAS InhibitionChlorsulfuron, Metsulfuron

Source: Information compiled from multiple sources.[13][14]

Herbicide_Mechanisms_of_Action cluster_Pathways Key Plant Metabolic Pathways cluster_Herbicides Herbicide Action AminoAcid Amino Acid Synthesis Photosynthesis Photosynthesis Lipid Lipid Synthesis Pigment Pigment Synthesis (PPO) Growth Cell Growth & Division Glyphosate Glyphosate Glyphosate->AminoAcid Inhibits EPSP Synthase Atrazine Atrazine Atrazine->Photosynthesis Inhibits PSII Fluazifop Fluazifop Fluazifop->Lipid Inhibits ACCase Benzoxazinone Benzoxazinone (e.g., 6-Chloro-2-methyl...) Benzoxazinone->Pigment Inhibits PPO (Likely) Auxins Synthetic Auxins Auxins->Growth Disrupts Hormone Balance

Figure 1. Simplified diagram of various herbicide mechanisms of action targeting key plant pathways.

Comparative Herbicidal Efficacy Data

Direct, peer-reviewed efficacy data for this compound is not publicly available. The following table presents a hypothetical comparison based on data from structurally similar benzoxazinone derivatives and established performance of commercial standards.[10][11] This serves as a model for how experimental data should be structured for objective comparison.

Table 2: Hypothetical Efficacy of this compound vs. Commercial Standards

CompoundTarget WeedApplication Rate (g a.i./ha)Efficacy (% Control) Post-Emergence (21 DAT*)Crop Selectivity
This compound (Hypothetical) Abutilon theophrasti (Velvetleaf)75>80%Good in Soybean, Cotton[10][11]
Amaranthus retroflexus (Redroot Pigweed)75>80%Good in Soybean, Cotton[10][11]
Flumioxazin (PPO Inhibitor)Abutilon theophrasti70-100~90%Good in Soybean, Peanut
Amaranthus retroflexus70-100~95%Good in Soybean, Peanut
Glyphosate (EPSP Synthase Inhibitor)Abutilon theophrasti840~90%Non-selective (used in glyphosate-tolerant crops)
Amaranthus retroflexus840>95%Non-selective (used in glyphosate-tolerant crops)
Atrazine (PSII Inhibitor)Abutilon theophrasti1120~85%Good in Corn, Sorghum
Amaranthus retroflexus1120~90%Good in Corn, Sorghum

*DAT: Days After Treatment. Data for this compound is extrapolated from studies on related benzoxazinone derivatives showing >80% control of dicotyledonous weeds at 75 g a.i./ha.[10][11]

Experimental Protocols for Herbicide Efficacy Evaluation

To generate robust and comparable data, standardized experimental protocols are essential. The following outlines a comprehensive methodology for a whole-plant greenhouse bioassay and a field trial to evaluate the efficacy of a novel herbicidal compound against commercial standards.[15][16][17]

  • Objective: To determine the dose-response relationship and calculate the effective dose (e.g., ED₅₀ or GR₅₀) of a test compound on target weed species compared to commercial standards.

  • Experimental Design: A completely randomized design with a minimum of four replications per treatment.

  • Materials and Methods:

    • Plant Propagation: Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) and a crop species (e.g., Soybean) are sown in pots containing a sterile soil/sand mixture. Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).[16]

    • Herbicide Preparation: The test compound and commercial herbicides are dissolved in an appropriate solvent (e.g., acetone) with a surfactant to create a stock solution. A dilution series is prepared to achieve a range of 6-8 application rates that are expected to cause between 10% and 90% growth inhibition.[16]

    • Herbicide Application: Herbicides are applied to plants at a consistent growth stage (e.g., 2-4 true leaves) using a precision laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).[16] An untreated control group is sprayed only with the solvent and surfactant solution.

    • Data Collection: At 14-21 days after treatment (DAT), visual injury ratings are recorded (0% = no effect, 100% = plant death). The above-ground biomass is then harvested, dried in an oven at 70°C for 72 hours, and weighed.[18]

    • Statistical Analysis: Data are expressed as a percentage of the untreated control. A non-linear regression analysis (e.g., log-logistic dose-response curve) is used to calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth).

  • Objective: To evaluate the herbicidal efficacy and crop selectivity of a test compound under real-world environmental conditions.

  • Experimental Design: A Randomized Complete Block Design (RCBD) with four replications is used to account for field variability.[17]

  • Materials and Methods:

    • Site Selection and Plot Establishment: A field with a known, uniform infestation of target weeds is selected. Plots (e.g., 3m x 10m) are established. The crop of interest is planted using conventional practices.[17]

    • Treatments: Treatments include the test compound at various rates, one or more commercial standards, and an untreated control.

    • Application: Herbicides are applied using a CO₂-pressurized backpack sprayer equipped with flat-fan nozzles calibrated to deliver a consistent spray volume. Applications are made at a specific weed and crop growth stage.

    • Data Collection: Weed control is assessed visually at multiple intervals (e.g., 7, 14, 28, and 56 DAT) on a scale of 0-100%. Crop injury is also visually assessed. At the end of the season, weed biomass and crop yield are measured from a designated quadrat within each plot.

    • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA). If the treatment effect is significant, means are separated using a suitable test (e.g., Tukey's HSD at P=0.05).

Herbicide_Efficacy_Workflow start Start: Hypothesis Formulation gh_setup Greenhouse Bioassay Setup (Potting, Seeding, Growth) start->gh_setup Phase 1: Controlled Environment gh_treat Herbicide Application (Dose-Response) gh_setup->gh_treat gh_data Data Collection (21 DAT) (Visual Injury, Biomass) gh_treat->gh_data gh_analysis Statistical Analysis (Calculate GR50) gh_data->gh_analysis field_setup Field Trial Setup (RCBD, Plot Establishment) gh_analysis->field_setup Phase 2: Field Validation conclusion Conclusion & Reporting gh_analysis->conclusion field_treat Field Application (Practical Rates) field_setup->field_treat field_data Data Collection (Weed Control, Crop Yield) field_treat->field_data field_analysis Statistical Analysis (ANOVA, Mean Separation) field_data->field_analysis field_analysis->conclusion

Figure 2. General experimental workflow for evaluating the efficacy of a novel herbicide.

Conclusion

This compound belongs to a class of compounds with demonstrated herbicidal potential.[10][11][19] Based on related structures, its likely mechanism of action is PPO inhibition, a mode of action common to several effective commercial herbicides. However, a definitive assessment of its efficacy, spectrum of control, and crop selectivity requires direct comparative studies against established commercial products. The experimental protocols outlined in this guide provide a robust framework for generating the necessary quantitative data. Such research is essential to validate its potential as a new active ingredient for integrated weed management strategies in modern agriculture.

References

A Comparative Analysis of the Biological Activities of Benzoxazinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Benzoxazinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Isomeric variations of the benzoxazinone core and its derivatives can lead to profound differences in their pharmacological profiles. This guide provides a comparative study of the biological activities of various benzoxazinone isomers, supported by experimental data from peer-reviewed literature. The information is intended for researchers, scientists, and professionals involved in drug discovery and development to facilitate informed decisions in designing novel therapeutic agents.

Quantitative Comparison of Biological Activities

The biological activities of benzoxazinone derivatives are diverse, ranging from antimicrobial and anti-inflammatory to anticancer and enzyme inhibition. The following tables summarize the quantitative data for different isomers and derivatives, allowing for a direct comparison of their potency.

Table 1: Comparative Anticancer Activity of Benzoxazinone Derivatives

Compound/IsomerCell LineActivityIC50 (µM)Reference
Derivative 7HepG2 (Liver)Antiproliferative< 10[3]
MCF-7 (Breast)Antiproliferative< 10[3]
HCT-29 (Colon)Antiproliferative< 10[3]
Derivative 15HepG2 (Liver)Antiproliferative< 10[3]
MCF-7 (Breast)Antiproliferative< 10[3]
HCT-29 (Colon)Antiproliferative< 10[3]
7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-one (3a)HeLa (Cervical)Cytotoxic~28.5% inhibition[4]
7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-one (3c)HeLa (Cervical)Cytotoxic~44.7% inhibition[4]
7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-one (3k)HeLa (Cervical)Cytotoxic~38.9% inhibition[4]
Doxorubicin (Standard)HeLa (Cervical)Cytotoxic19.98% viability[4]

Table 2: Comparative α-Chymotrypsin Inhibition by Benzoxazinone Derivatives

CompoundInhibitionIC50 (µM)Ki (µM)Inhibition TypeReference
1 α-Chymotrypsin6.5 ± 0.14.7 ± 0.1Competitive[5]
2 α-Chymotrypsin10.3 ± 0.38.2 ± 0.2Competitive[5]
3 α-Chymotrypsin18.5 ± 0.515.3 ± 0.4Mixed[5]
4 α-Chymotrypsin25.4 ± 0.721.6 ± 0.6Competitive[5]
5 α-Chymotrypsin38.1 ± 0.933.2 ± 0.8Mixed[5]

Table 3: Comparative Anti-inflammatory Activity of Benzoxazinone Derivatives

CompoundActivity% Inhibition of Rat Paw EdemaUlcerogenicity IndexReference
3d (benzoxazinone-diclofenac hybrid)Anti-inflammatory62.61%2.67[6]
Indomethacin (Standard)Anti-inflammatory94.54%-[6]
N-(1-(6,8-Dibromo-4-oxo-4H- benzo[d][1][3]-oxazine-2-yl)-2-phenylvinyl) benzamideAnti-inflammatory87.12%-[6]

Table 4: Comparative Antimicrobial Activity of Benzoxazinone Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
4e (2H-benzo[b][1][7]oxazin-3(4H)-one derivative)E. coliHigh[7]
S. aureusHigh[7]
B. subtilisHigh[7]
6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumannii27% growth inhibition at 32 µg/ml[8]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Anticancer Activity Assessment

1. Cell Culture and Maintenance: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-29, HeLa) and normal human fibroblasts (WI-38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Antiproliferative Assay (MTT or SRB Assay): Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the benzoxazinone derivatives for a specified period (e.g., 48 or 72 hours).[3][4] Cell viability is determined using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

3. Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, treated cells can be analyzed for apoptosis and cell cycle distribution. This is often done using flow cytometry after staining with appropriate fluorescent dyes (e.g., Annexin V/Propidium Iodide for apoptosis, DAPI for cell cycle).[3] Gene expression analysis of key apoptotic and cell cycle regulatory proteins (e.g., p53, caspases, topoisomerase II, cdk1) can be performed using techniques like RT-PCR.[3][9]

Enzyme Inhibition Assay (α-Chymotrypsin)

1. Enzyme and Substrate Preparation: A solution of α-chymotrypsin is prepared in Tris-HCl buffer. The synthetic substrate, such as N-succinyl-phenylalanine-p-nitroanilide, is dissolved in a suitable solvent like DMSO.[5]

2. Inhibition Assay: The assay is performed in a 96-well plate. The enzyme is pre-incubated with different concentrations of the benzoxazinone inhibitors for a specific time. The reaction is initiated by adding the substrate.[5] The rate of substrate hydrolysis is monitored by measuring the absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 410 nm) over time using a microplate reader.

3. Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5] Kinetic parameters like Ki and the type of inhibition (competitive, non-competitive, etc.) are determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using Lineweaver-Burk or Dixon plots.[5]

Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

1. Animal Model: Male Wistar rats are used for this in vivo assay. The animals are fasted overnight before the experiment.[6]

2. Drug Administration: The test compounds (benzoxazinone derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.[6]

3. Induction of Inflammation: After a set time (e.g., 1 hour) following drug administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.[6]

4. Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6]

5. Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to that of the control group.[6]

Antimicrobial Activity Assay (Agar Diffusion Method)

1. Microorganism Preparation: Bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains are cultured in appropriate broth media to a specific turbidity.[7][8]

2. Agar Plate Preparation: Molten agar medium is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.[7]

3. Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the benzoxazinone derivatives are placed on the surface of the inoculated agar plates. A standard antibiotic (e.g., ampicillin) and a solvent control are also included.[1]

4. Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[7]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided to illustrate key concepts and processes related to the study of benzoxazinone isomers.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Benzoxazinone Isomers characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial anticancer Anticancer Assays characterization->anticancer anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition data_analysis Quantitative Data Analysis (IC50, MIC, etc.) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis enzyme_inhibition->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of benzoxazinone isomers.

apoptosis_pathway cluster_gene_expression Gene Expression Modulation benzoxazinone Benzoxazinone Derivative 15 p53 p53 Expression benzoxazinone->p53 Induces (~7-fold) caspase3 Caspase-3 Expression benzoxazinone->caspase3 Induces (~8-fold) topoisomerase Topoisomerase II Expression benzoxazinone->topoisomerase Reduces (~60%) cdk1 CDK1 Expression benzoxazinone->cdk1 Reduces (~60%) apoptosis Apoptosis Induction p53->apoptosis caspase3->apoptosis cell_cycle_arrest Cell Cycle Arrest topoisomerase->cell_cycle_arrest cdk1->cell_cycle_arrest enzyme_inhibition_types E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) S->E I Inhibitor (I) I->E P Product (P) ES->P k_cat

References

Validating the Crystal Structure of 6-Chloro-Substituted Benzoxazinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the target compound: Publicly accessible crystallographic databases did not contain the specific crystal structure for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Therefore, this guide focuses on the validation of the closely related and structurally similar compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one , and compares it with other relevant benzoxazinone derivatives to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

This guide presents a comparative analysis of the crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one with two other substituted benzoxazinone derivatives. The objective is to offer a clear comparison of their crystallographic parameters and the experimental validation data. Detailed experimental protocols for single-crystal X-ray diffraction are also provided, along with a visual workflow of the crystal structure validation process.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one and two alternative benzoxazinone structures. This allows for a direct comparison of their structural and data refinement parameters.

Parameter6-Chloro-2H-1,4-benzoxazin-3(4H)-one[1]6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[2]
Chemical Formula C₈H₆ClNO₂C₉H₆ClNO₃C₁₅H₁₂ClNO₂
Molecular Weight 183.59211.60273.71
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pca2₁P2₁/cP2₁/c
Unit Cell Dimensions a = 4.5359(6) Åb = 7.700(1) Åc = 21.281(3) Åα = 90°β = 90°γ = 90°a = 8.3019(12) Åb = 13.1322(18) Åc = 15.742(2) Åα = 90°β = 99.675(9)°γ = 90°a = 5.0894(11) Åb = 12.630(3) Åc = 20.070(4) Åα = 90°β = 91.833(4)°γ = 90°
Volume (ų) 743.28(17)1691.8(4)1289.4(5)
Z 484
Temperature (K) 273(2)173298
Radiation Mo KαCu KαMo Kα
Reflections Collected 3857115246606
Independent Reflections 131430502268
R_int 0.0470.0540.031
Final R indices [I > 2σ(I)] R₁ = 0.038R₁ = 0.042R₁ = 0.044
wR (all data) wR₂ = 0.088wR₂ = 0.107wR₂ = 0.121
Goodness-of-fit (S) 1.071.011.02

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the determination and validation of a small molecule crystal structure, such as the benzoxazinone derivatives presented.

1. Crystallization:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/dichloromethane) is a common method for growing single crystals.

  • The goal is to obtain a crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[2]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 173 K or 273 K) to minimize thermal motion and potential degradation.

  • The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • A CCD area detector is used to collect the diffraction pattern as the crystal is rotated.[1][2]

  • The collected data includes a series of diffraction images, which are then processed.

3. Data Reduction and Structure Solution:

  • The collected images are integrated to determine the intensities and positions of the diffraction spots.

  • The data is corrected for various factors, including absorption.

  • The unit cell parameters and space group are determined from the diffraction pattern.

  • The structure is solved using direct methods (e.g., SHELXS97), which provides an initial electron density map.[1][2]

4. Structure Refinement:

  • The initial model of the structure is refined against the experimental data (e.g., using SHELXL97).[1][2]

  • This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The quality of the final refined structure is assessed using metrics such as the R-factor (R₁), weighted R-factor (wR₂), and Goodness-of-fit (S).

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for crystal structure validation and the logical relationship between the key refinement parameters.

G cluster_prep Sample Preparation cluster_exp Experimental cluster_analysis Data Analysis and Refinement cluster_output Output Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Data_Collection Data_Collection Mounting->Data_Collection Data_Reduction Data_Reduction Data_Collection->Data_Reduction Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Structure_Refinement->Validation CIF_File CIF_File Validation->CIF_File Validation->CIF_File

Caption: Workflow for single-crystal X-ray structure validation.

G Observed Observed Structure Factors (Fo) R_Factor R-Factor (R₁) Agreement between Fo and Fc Observed->R_Factor wR_Factor Weighted R-Factor (wR₂) Weighted agreement Observed->wR_Factor GoF Goodness-of-Fit (S) Indicator of model quality Observed->GoF Calculated Calculated Structure Factors (Fc) Calculated->R_Factor Calculated->wR_Factor Calculated->GoF

Caption: Relationship between key crystal structure refinement parameters.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the development of various pharmaceutical agents. The efficiency of chemical syntheses is a critical factor in drug discovery and development, impacting scalability, cost-effectiveness, and environmental footprint. Here, we present a detailed analysis of two prominent methods: direct condensation and cyclization, and a Smiles rearrangement-based approach. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through two distinct pathways. The selection of a particular route is often dictated by the availability of starting materials, desired purity, and scalability of the reaction.

ParameterRoute 1: Direct Condensation and CyclizationRoute 2: Smiles Rearrangement
Starting Materials 2-Amino-5-chlorophenol, Ethyl 2-chloropropionate4-Chloro-2-nitrophenol, 2-Bromopropionamide
Key Steps N-acylation followed by intramolecular cyclizationO-alkylation, Smiles rearrangement, and cyclization
Typical Yield ~85%~75%
Reaction Time 6-8 hours12-16 hours
Reaction Temperature 80-100°CRoom temperature to 60°C
Reagents and Solvents Triethylamine, ToluenePotassium carbonate, Acetone, DMF
Purification RecrystallizationColumn chromatography
Advantages Higher overall yield, shorter reaction timeMilder reaction conditions for the key rearrangement step
Disadvantages Higher reaction temperatureLonger overall reaction time, use of multiple solvents

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams have been generated.

G cluster_0 Route 1: Direct Condensation and Cyclization cluster_1 Route 2: Smiles Rearrangement A1 2-Amino-5-chlorophenol C1 N-(5-chloro-2-hydroxyphenyl)-2-chloropropanamide A1->C1 N-Acylation (Triethylamine, Toluene) B1 Ethyl 2-chloropropionate B1->C1 D1 This compound C1->D1 Intramolecular Cyclization (Heat) A2 4-Chloro-2-nitrophenol C2 2-((4-chloro-2-nitrophenyl)oxy)propanamide A2->C2 O-Alkylation (K2CO3, Acetone) B2 2-Bromopropionamide B2->C2 D2 2-((2-amino-4-chlorophenyl)oxy)propanamide C2->D2 Reduction (e.g., Fe/HCl) E2 This compound D2->E2 Smiles Rearrangement & Cyclization (Base, DMF)

Caption: Comparative flowchart of synthetic routes.

Detailed Experimental Protocols

Route 1: Direct Condensation and Cyclization

This method involves the initial N-acylation of 2-amino-5-chlorophenol with ethyl 2-chloropropionate, followed by an intramolecular cyclization to yield the desired product.

Materials:

  • 2-Amino-5-chlorophenol (1.0 eq)

  • Ethyl 2-chloropropionate (1.1 eq)

  • Triethylamine (1.5 eq)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • N-Acylation: To a solution of 2-amino-5-chlorophenol in toluene, add triethylamine. Cool the mixture to 0-5°C in an ice bath. Add ethyl 2-chloropropionate dropwise over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with 1 M hydrochloric acid. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloropropanamide.

  • Intramolecular Cyclization: Dissolve the crude intermediate in a suitable high-boiling solvent such as dimethylformamide (DMF) or continue with the toluene solution. Heat the mixture to 80-100°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Route 2: Smiles Rearrangement

This route utilizes a Smiles rearrangement of an O-arylated propanamide intermediate. The synthesis begins with the O-alkylation of 4-chloro-2-nitrophenol with 2-bromopropionamide, followed by reduction of the nitro group and subsequent base-mediated rearrangement and cyclization. A similar synthesis for a related compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, has been reported with a yield of 80%[1].

Materials:

  • 4-Chloro-2-nitrophenol (1.0 eq)

  • 2-Bromopropionamide (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetone

  • Iron powder (Fe)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (or other suitable base)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • O-Alkylation: In a round-bottom flask, combine 4-chloro-2-nitrophenol, 2-bromopropionamide, and potassium carbonate in acetone. Reflux the mixture for 8-10 hours. After cooling, filter off the inorganic salts and concentrate the filtrate to obtain the crude 2-((4-chloro-2-nitrophenyl)oxy)propanamide.

  • Reduction of Nitro Group: Suspend the crude intermediate in a mixture of ethanol and water. Add iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 2-3 hours. Monitor the reduction by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate to obtain the crude 2-((2-amino-4-chlorophenyl)oxy)propanamide.

  • Smiles Rearrangement and Cyclization: Dissolve the crude amino intermediate in DMF. Add a suitable base, such as sodium hydroxide or potassium tert-butoxide, and stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 2-4 hours.

  • Isolation and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The direct condensation and cyclization route (Route 1) is generally more efficient in terms of overall yield and reaction time. However, the Smiles rearrangement approach (Route 2) may be advantageous in specific contexts where milder reaction conditions are preferred for the key bond-forming step. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including cost of starting materials, scalability, and desired purity of the final product.

References

Safety Operating Guide

Prudent Disposal of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one was not located. The following disposal procedures are based on the known hazards of this compound and general best practices for the disposal of halogenated organic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.

Hazard Identification

Based on its GHS classification, this compound is a hazardous substance with the following potential effects[1]:

  • Harmful if swallowed: (Acute Toxicity, oral)[1]

  • Causes skin irritation: (Skin Corrosion/Irritation)[1]

  • Causes serious eye irritation: (Serious Eye Damage/Eye Irritation)[1]

  • May cause respiratory irritation: (Specific target organ toxicity, single exposure)[1]

Due to its chlorinated nature, this compound is also expected to be harmful to aquatic life with long-lasting effects and requires disposal as hazardous waste. Improper disposal can lead to environmental contamination[2].

Personal Protective Equipment (PPE)

When handling this compound, including during disposal preparation, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves.
Skin and Body Protective clothing, such as a lab coat.
Respiratory Use in a well-ventilated area, preferably a fume hood.

Waste Management and Disposal Procedure

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following step-by-step procedure outlines the recommended best practices for managing this chemical waste.

Step 1: Waste Segregation

Proper segregation is the first and most crucial step in hazardous waste management.

  • Designated Waste Container: Dedicate a specific, compatible container for halogenated organic waste. This container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE)[3].

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste[2][4][5]. Keeping these waste streams separate can significantly reduce disposal costs[2][6].

  • Incompatible Materials: Do not mix this compound with other categories of hazardous waste, including:

    • Strong acids or bases[6]

    • Heavy metals[6]

    • Oxidizers or reducers[6]

    • Acutely toxic "P-listed" wastes

Step 2: Labeling

Clear and accurate labeling is mandatory for all hazardous waste.

  • Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added[2][4].

  • Content Identification: The label must clearly state "Hazardous Waste" and identify all chemical constituents and their approximate percentages. Use full chemical names; avoid abbreviations or formulas[4].

  • Hazard Symbols: Include relevant hazard pictograms (e.g., irritant, harmful).

Step 3: Storage

Safe storage of the waste container is essential to prevent accidents and exposure.

  • Container Integrity: Ensure the waste container is in good condition and has a tightly sealing cap to be "vapor tight" and "spill proof"[4]. Keep the container closed at all times, except when adding waste[3][4].

  • Ventilation: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area or within a fume hood[5].

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

Step 4: Disposal

Final disposal must be handled by qualified personnel or a certified hazardous waste management company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do Not Dispose Down the Drain: Never dispose of halogenated organic compounds down the sanitary sewer[6].

  • Follow Regulations: All disposal activities must be in full compliance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate is_halogenated Is it halogenated organic waste? segregate->is_halogenated halogenated_container Place in designated 'Halogenated Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Waste' container is_halogenated->non_halogenated_container No label Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Percentages halogenated_container->label non_halogenated_container->label storage Store Safely - Tightly Closed - Ventilated Area - Secondary Containment label->storage disposal Contact EHS for Disposal storage->disposal end End: Waste Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] These hazards necessitate the stringent use of appropriate personal protective equipment (PPE) and adherence to a comprehensive handling and disposal plan.

Recommended Personal Protective Equipment

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash gogglesNitrile rubber gloves (minimum 0.2 mm thickness)[2]Fully buttoned laboratory coatNIOSH-approved respirator if not handled in a fume hood
Syntheses and Reactions Chemical splash goggles or face shieldNitrile rubber gloves (minimum 0.2 mm thickness)[2]Chemical-resistant laboratory coat or apronWork should be conducted in a certified chemical fume hood
Purification Chemical splash goggles or face shieldNitrile rubber gloves (minimum 0.2 mm thickness)[2]Chemical-resistant laboratory coat or apronWork should be conducted in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges

Experimental Protocols: Safe Handling and Disposal Workflow

The following workflow outlines the procedural steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer Chemical Reaction Chemical Reaction Weighing/Transfer->Chemical Reaction Spill Spill Weighing/Transfer->Spill Work-up/Purification Work-up/Purification Chemical Reaction->Work-up/Purification Chemical Reaction->Spill Segregate Waste Segregate Waste Work-up/Purification->Segregate Waste Work-up/Purification->Spill Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Exposure Exposure Handling Handling Handling->Exposure

Caption: A logical workflow for the safe handling and disposal of this compound.

Step-by-Step Guidance

1. Preparation:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the supplier-specific SDS for this compound.

  • Don Personal Protective Equipment (PPE): As a minimum, wear a laboratory coat, safety glasses with side shields, and nitrile rubber gloves.[2]

  • Prepare Work Area: Ensure that all manipulations are performed within a certified chemical fume hood. Have spill control materials readily available.

2. Handling:

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.

  • Chemical Reactions and Purification: Conduct all reactions and subsequent purification steps in a well-ventilated chemical fume hood.

3. Disposal Plan:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[3] Collect all contaminated solid waste (e.g., gloves, weighing paper, silica gel) and liquid waste in separate, designated, and compatible containers.

  • Labeling: Clearly label waste containers with the full chemical name and appropriate hazard symbols.

  • Storage and Pickup: Store waste containers in a designated, secure area away from incompatible materials. Arrange for disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

By implementing these safety protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.